docosan-1-amine
Description
Properties
IUPAC Name |
docosan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNOHCYAOXWMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065713 | |
| Record name | 1-Docosanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14130-06-4 | |
| Record name | Docosylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14130-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Docosanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014130064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Docosanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Docosanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Docosan-1-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosan-1-amine, a long-chain primary aliphatic amine, is a chemical compound with significant potential in various scientific and industrial applications. Its unique molecular structure, characterized by a 22-carbon alkyl chain attached to an amino group, imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis and a candidate for investigation in materials science and drug development. This technical guide provides a detailed overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental protocols and data presentation for the scientific community.
Chemical and Physical Properties
The properties of this compound are primarily dictated by its long, nonpolar alkyl chain and the polar primary amine group. This duality in its structure influences its solubility, reactivity, and physical state.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₇N | [1][2] |
| Molecular Weight | 325.62 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | Not available | |
| Boiling Point (estimated) | 393.77 °C at 760 mmHg | |
| Solubility in Water | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in chloroform, alcohols, and ethers. | [3] |
| CAS Number | 14130-06-4 | [2] |
Chemical Reactivity
As a primary amine, this compound exhibits characteristic reactivity, primarily centered around the nucleophilic nitrogen atom of the amino group.
General Reactivity of Primary Amines:
-
Basicity: Like other amines, this compound is a weak base and can react with acids to form ammonium salts. This property is often exploited in purification processes.
-
Alkylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with alkyl halides. However, this reaction is often difficult to control and can lead to the formation of secondary, tertiary, and even quaternary ammonium salts[4].
-
Acylation: this compound can react with acyl halides or anhydrides to form amides. This reaction is typically more controlled than alkylation.
-
Reaction with Carbonyls: It can react with aldehydes and ketones to form imines through a nucleophilic addition-elimination mechanism.
-
Reaction with Carbon Dioxide: Long-chain primary amines can react with atmospheric carbon dioxide to form alkylammonium alkylcarbamates[5].
Due to the long alkyl chain, steric hindrance may influence the rate and extent of these reactions compared to shorter-chain amines.
Experimental Protocols
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not widely published, it can be synthesized using standard organic chemistry methods for the preparation of primary amines. Reductive amination of docosanal or the Gabriel synthesis starting from 1-bromodocosane are two viable and well-established methods.
Protocol 1: Reductive Amination of Docosanal
This method involves the reaction of docosanal with ammonia in the presence of a reducing agent.
Materials:
-
Docosanal
-
Ammonia (in a suitable solvent like ethanol)
-
Reducing agent (e.g., sodium borohydride (NaBH₄) or hydrogen gas with a nickel catalyst)
-
Anhydrous solvent (e.g., ethanol or methanol)
-
Apparatus for inert atmosphere reaction (optional, but recommended)
Procedure:
-
Dissolve docosanal in the anhydrous solvent in a reaction flask.
-
Add a solution of ammonia in the same solvent to the flask.
-
Stir the mixture at room temperature for a specified period to allow for the formation of the intermediate imine.
-
Introduce the reducing agent to the reaction mixture. If using NaBH₄, it can be added portion-wise. If using catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere in the presence of a catalyst.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, quench the reaction appropriately (e.g., by adding water if NaBH₄ was used).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Purification of Long-Chain Amines
A common method for purifying long-chain amines like this compound is through acid-base extraction, which leverages the basicity of the amine group.
Protocol 2: Purification by Acid-Base Extraction
Materials:
-
Crude this compound
-
Immiscible organic solvent (e.g., diethyl ether, dichloromethane)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Dilute aqueous base (e.g., 1 M NaOH)
-
Separatory funnel
-
Anhydrous drying agent (e.g., Na₂SO₄)
Procedure:
-
Dissolve the crude this compound in the organic solvent.
-
Transfer the solution to a separatory funnel and add the dilute aqueous acid.
-
Shake the funnel vigorously to allow for the formation of the water-soluble docosylammonium salt.
-
Separate the aqueous layer (containing the protonated amine) from the organic layer (containing neutral impurities).
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
To the aqueous layer, slowly add the dilute aqueous base until the solution is basic, which will deprotonate the ammonium salt and regenerate the water-insoluble this compound.
-
Extract the free amine back into a fresh portion of the organic solvent.
-
Wash the organic layer with brine, dry it over the anhydrous drying agent, and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Logical Relationship: General Reactivity of Primary Amines
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1-Docosanamine | C22H47N | CID 84218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What are the precautions for using alkylamines?-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The temperature-dependent structure of alkylamines and their corresponding alkylammonium-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Docosan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Docosan-1-amine, also known as behenyl amine, is a long-chain primary aliphatic amine with significant applications across various industries, including as a precursor for surfactants, emulsifiers, and corrosion inhibitors. Its chemical formula is CH₃(CH₂)₂₀CH₂NH₂. This technical guide provides a detailed overview of the primary synthesis pathway for this compound, complete with experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Core Synthesis Pathway: A Two-Step Process from Methyl Behenate
The predominant industrial method for synthesizing this compound involves a two-step process starting from methyl behenate. This pathway is favored for its efficiency and relatively high yields. The two key stages are:
-
Ammoniation of Methyl Behenate to Behenonitrile: In this step, methyl behenate is reacted with ammonia at high temperature in the presence of a catalyst to form behenonitrile.
-
Hydrogenation of Behenonitrile to this compound: The resulting behenonitrile is then catalytically hydrogenated to yield the final product, this compound.
Methyl behenate itself is typically derived from the transesterification of behenic acid, which can be sourced from vegetable oils.
Quantitative Data Summary
The following table summarizes the quantitative data for the two-step synthesis process as described in the patent CN1067374C[1].
| Parameter | Value | Stage |
| Starting Material | Methyl Behenate (84% purity) | Ammoniation |
| Catalyst | Zinc dodecylbenzenesulfonate | Ammoniation |
| Reaction Temperature | 320°C | Ammoniation |
| Reaction Time | 4 hours | Ammoniation |
| Methyl Behenate Conversion Rate | 98.0% | Ammoniation |
| Behenonitrile Purity | 89.1% | Ammoniation |
| Reaction Yield (Behenonitrile) | 88% | Ammoniation |
| Selectivity (Behenonitrile) | 89.0% | Ammoniation |
| Distillation Yield (Behenonitrile) | 97.8% | Ammoniation |
| Starting Material | Behenonitrile | Hydrogenation |
| Behenonitrile Conversion Rate | 99.7% | Hydrogenation |
| Reaction Yield (this compound) | 80% | Hydrogenation |
| Selectivity (this compound) | 79.1% | Hydrogenation |
| Final Product Purity | 80.9% (can be purified to ≥98%) | Hydrogenation |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
1. Ammoniation of Methyl Behenate
-
Materials:
-
Methyl behenate (400g, 84% purity)
-
Zinc dodecylbenzenesulfonate (5-10g)
-
Anhydrous ammonia
-
-
Apparatus:
-
High-pressure stainless-steel autoclave equipped with a stirrer, thermocouple, and gas inlet/outlet.
-
-
Procedure:
-
The autoclave is charged with 400g of methyl behenate and 5-10g of zinc dodecylbenzenesulfonate catalyst.
-
The reactor is sealed and purged with nitrogen to remove any air.
-
Anhydrous ammonia is introduced into the reactor.
-
The mixture is heated to 320°C with constant stirring.
-
The reaction is allowed to proceed for 4 hours at this temperature.
-
After 4 hours, the reactor is cooled down, and the excess ammonia is vented.
-
The crude behenonitrile is collected.
-
The product is then purified by vacuum distillation to achieve a purity of 89.1%.
-
2. Hydrogenation of Behenonitrile
-
Materials:
-
Behenonitrile
-
Raney Nickel or other suitable hydrogenation catalyst
-
Anhydrous solvent (e.g., isopropanol)
-
Hydrogen gas
-
-
Apparatus:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
-
Procedure:
-
The hydrogenation reactor is charged with behenonitrile and a suitable solvent.
-
The hydrogenation catalyst (e.g., Raney Nickel) is added to the mixture.
-
The reactor is sealed and purged first with nitrogen and then with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure.
-
The mixture is heated to the reaction temperature with vigorous stirring.
-
The reaction is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen uptake ceases.
-
After the reaction is complete, the reactor is cooled, and the excess hydrogen pressure is released.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
The final product can be further purified by recrystallization from a suitable solvent like dimethylformamide or tetrahydrofuran to achieve a purity of up to 98%.[1]
-
Synthesis Pathway Visualization
The following diagram illustrates the logical workflow of the this compound synthesis pathway.
Caption: Synthesis workflow for this compound.
Alternative Synthesis Routes
While the pathway from methyl behenate is dominant, other general methods for amine synthesis can theoretically be applied to produce this compound. These include:
-
Reductive Amination of Docosanal: The corresponding aldehyde, docosanal, could be reacted with ammonia in the presence of a reducing agent to form this compound.
-
Reduction of Docosanamide: Docosanamide, derived from docosanoic acid, can be reduced using a strong reducing agent like lithium aluminum hydride to yield this compound.[2]
-
Direct Catalytic Amination of Docosanol: Docosanol (behenyl alcohol) can be directly aminated with ammonia over a suitable catalyst. This "hydrogen borrowing" methodology is an area of active research for the synthesis of various amines.[3][4]
These alternative routes may be suitable for laboratory-scale synthesis or for specific applications where the starting materials are more readily available. However, for industrial-scale production, the two-step process from methyl behenate remains the most established and economically viable method.
References
The Long-Chain Primary Amine, Docosan-1-amine: A Technical Guide for Researchers
CAS Number: 14130-06-4
This technical guide provides an in-depth overview of docosan-1-amine, a long-chain primary amine with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive resource on its chemical properties, synthesis, purification, and potential biological activities.
Chemical and Physical Properties
This compound, also known as 1-docosanamine or docosylamine, is a saturated fatty amine with a 22-carbon aliphatic chain.[1] Its long hydrophobic tail and polar amine head group confer amphipathic properties, making it a subject of interest for applications in material science, surface modification, and particularly as a building block in the synthesis of complex bioactive molecules.[2]
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference(s) |
| CAS Number | 14130-06-4 | [3] |
| Molecular Formula | C₂₂H₄₇N | [3] |
| Molecular Weight | 325.6 g/mol | [3] |
| Appearance | White solid/powder | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 1-Docosanamine, Docosylamine | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for primary amine synthesis. Two common and effective routes are detailed below: the reduction of docosanamide and the reductive amination of docosanal.
Method 1: Reduction of Docosanamide with Lithium Aluminum Hydride (LAH)
This method involves the conversion of the readily available docosanoic acid to docosanamide, followed by reduction to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LAH).[4][5]
Experimental Protocol:
Step 1: Synthesis of Docosanamide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve docosanoic acid (1 equivalent) in an excess of thionyl chloride.
-
Gently reflux the mixture for 2 hours to form docosanoyl chloride. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
To the resulting crude docosanoyl chloride, slowly add a concentrated aqueous solution of ammonia (a sufficient excess to react and neutralize the HCl produced) at 0-10 °C with vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
Collect the precipitated docosanamide by filtration, wash thoroughly with cold water, and dry under vacuum.
Step 2: Reduction of Docosanamide to this compound
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (typically 2-4 equivalents) in anhydrous tetrahydrofuran (THF).[6][7]
-
Slowly add a solution of docosanamide (1 equivalent) in anhydrous THF to the LAH suspension at 0 °C. The addition should be dropwise to control the exothermic reaction.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[8]
-
Filter the resulting granular precipitate of aluminum salts and wash it with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
Workflow for the Synthesis of this compound via Amide Reduction
Method 2: Reductive Amination of Docosanal
Reductive amination is a versatile one-pot reaction for the synthesis of amines from aldehydes or ketones.[9] This protocol uses docosanal as the starting material.
Experimental Protocol:
-
Dissolve docosanal (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add an excess of ammonia (as a solution in methanol or as ammonium acetate) to the aldehyde solution.[10]
-
Add a catalytic amount of an acid (e.g., acetic acid) to facilitate the formation of the imine intermediate.[11]
-
Introduce a reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a common choice for this transformation.[11]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Workflow for the Reductive Amination of Docosanal
Purification of this compound
The crude this compound obtained from synthesis can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel.
Potential Biological Activities and Signaling Pathways
While direct studies on the specific signaling pathways modulated by this compound are limited, the biological activities of other long-chain amines and amphipathic molecules provide a basis for hypothesizing its potential roles in cellular processes relevant to drug development.
Interaction with Cellular Membranes and Proteins
The long alkyl chain of this compound allows for its insertion into the lipid bilayer of cell membranes.[1] This interaction can alter membrane fluidity and potentially influence the function of membrane-embedded proteins such as ion channels and G-protein coupled receptors (GPCRs).[12][13]
Enzyme Inhibition
Long-chain amines have been shown to act as inhibitors of certain enzymes. For example, they can inhibit dynamin GTPase activity, a key enzyme involved in endocytosis.[14] The inhibitory activity is often dependent on the chain length. Given its 22-carbon chain, this compound could potentially exhibit inhibitory effects on various enzymes, a property that is highly relevant in drug discovery.
Modulation of GPCR Signaling
GPCRs are a major class of drug targets. The activity of many GPCRs is sensitive to the lipid environment of the cell membrane.[15] By partitioning into the membrane, this compound could allosterically modulate the conformation and signaling of GPCRs.[16][17] This could either potentiate or inhibit the downstream signaling cascades initiated by the binding of endogenous ligands.
Hypothetical Modulation of a GPCR Signaling Pathway by this compound
Conclusion
This compound is a long-chain primary amine with well-defined chemical properties and accessible synthetic routes. Its amphipathic nature suggests a high potential for interaction with cellular membranes and associated proteins, positioning it as a molecule of interest for further investigation in drug discovery and development. Future research should focus on elucidating its specific biological targets and understanding its influence on key signaling pathways to fully realize its therapeutic potential.
References
- 1. Drug interactions with lipid membranes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1-Docosanamine | C22H47N | CID 84218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 8. Workup [chem.rochester.edu]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. Lipid-Protein Interactions of Integral Membrane Proteins: A Comparative Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring lipid–protein interactions in plant membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Allosteric Modulators of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Allosteric modulation of G protein-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Docosan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to docosan-1-amine. The information is intended to support research and development activities where this long-chain primary amine is of interest.
Physicochemical Properties
This compound, a saturated long-chain primary amine, possesses a 22-carbon aliphatic tail. Its molecular characteristics are fundamental to its physical and chemical behavior.
Data Summary
The core quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C₂₂H₄₇N | [1] |
| Molecular Weight | 325.6 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 14130-06-4 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of long-chain primary amines are crucial for obtaining pure and well-defined materials for research. Below are representative protocols adapted from established methods for the synthesis of primary amines from carboxylic acids and their subsequent characterization.
2.1. Synthesis of this compound via Reductive Amination of Docosanoic Acid
This protocol describes a one-pot reductive amination of docosanoic acid to yield this compound, adapted from a sustainable method using a heterogeneous catalyst.[2][3]
-
Materials:
-
Docosanoic acid
-
Ruthenium-tungsten bimetallic catalyst on a solid support
-
Ammonia (NH₃)
-
Hydrogen (H₂)
-
Cyclopentyl methyl ether (CPME) as solvent
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control
-
-
Procedure:
-
In a high-pressure autoclave reactor, add docosanoic acid (1 equivalent) and the ruthenium-tungsten bimetallic catalyst (e.g., 5 mol% Ru).
-
Add cyclopentyl methyl ether (CPME) to the reactor to the desired concentration.
-
Seal the reactor and purge with an inert gas, such as argon, to remove any air.
-
Pressurize the reactor with ammonia (NH₃) to an initial pressure (e.g., 6 bar) and heat the mixture to the reaction temperature (e.g., 200°C) with stirring.
-
After an initial period to allow for amide formation (e.g., 2 hours), introduce hydrogen (H₂) to the reactor to a total pressure of, for example, 56 bar (6 bar NH₃ + 50 bar H₂).
-
Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 5-10 hours), monitoring the reaction progress by taking small aliquots for analysis if the reactor setup allows.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
The solvent (CPME) can be removed from the filtrate under reduced pressure to yield the crude this compound.
-
Further purification of the product can be achieved by recrystallization or column chromatography.
-
2.2. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the characterization of this compound by GC-MS after derivatization, a method suitable for the analysis of long-chain primary amines.[4]
-
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA) for derivatization
-
A suitable solvent (e.g., dichloromethane)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-17ms)
-
-
Procedure:
-
Derivatization:
-
Dissolve a small amount of the this compound sample in the solvent.
-
Add an excess of trifluoroacetic anhydride (TFAA) to the solution.
-
Allow the reaction to proceed at room temperature for a sufficient time (e.g., 30 minutes) to ensure complete derivatization of the primary amine to the corresponding trifluoroacetamide.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS instrument.
-
GC Conditions (Example):
-
Injector Temperature: 290°C
-
Column: Fused silica capillary column (e.g., 60 m × 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 150°C (hold for 1 min), ramp up to 280°C at a rate of 3°C/min, and hold for an extended period (e.g., 50 min) to ensure elution of the long-chain derivative.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) or Positive Chemical Ionization (PCI)
-
Mass Range: Scan from m/z 35 to 750.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the trifluoroacetylated this compound based on its retention time and mass spectrum. The mass spectrum will show a characteristic fragmentation pattern that can be used to confirm the structure of the molecule.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to the Solubility of Docosan-1-amine in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of docosan-1-amine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework, qualitative solubility profiles based on analogous compounds, and detailed experimental protocols to enable researchers to determine precise solubility values.
Introduction to this compound and its Solubility
This compound (C₂₂H₄₇N), also known as behenyl amine, is a long-chain primary aliphatic amine. Its molecular structure, characterized by a long, nonpolar C₂₂ alkyl chain and a polar primary amine headgroup, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility: the long hydrophobic tail favors dissolution in nonpolar organic solvents, while the hydrophilic amine group provides some affinity for polar solvents. However, the dominance of the long alkyl chain significantly limits its solubility in polar solvents like water.
The solubility of long-chain amines is a critical parameter in various applications, including:
-
Pharmaceutical Formulation: As a lipid-based excipient for the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).
-
Nanoparticle Synthesis: As a capping agent to control the size, shape, and stability of nanoparticles.
-
Corrosion Inhibition: Forming a protective film on metal surfaces.
-
Chemical Synthesis: As a reactant or intermediate in the production of other complex molecules.
Qualitative and Semi-Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound is scarce. However, data for octadecylamine (C₁₈H₃₉N), a structurally similar long-chain primary amine, provides a valuable qualitative and semi-quantitative guide to the expected solubility of this compound. It is important to note that due to its longer alkyl chain, this compound is expected to have slightly lower solubility in polar solvents and slightly higher solubility in nonpolar solvents compared to octadecylamine.
| Solvent Class | Solvent | Reported Solubility of Octadecylamine | Expected Solubility of this compound | Rationale |
| Water | Water | Insoluble[1][2][3][4] | Insoluble | The long, hydrophobic C₂₂ alkyl chain dominates the molecule, preventing dissolution in the highly polar, hydrogen-bonded network of water. |
| Alcohols | Methanol | Slightly Soluble[1][2] | Slightly Soluble | The polar amine group can interact with the hydroxyl group of methanol, but the long alkyl chain limits overall solubility. |
| Ethanol | Easily Soluble[1][2] | Soluble to Easily Soluble | Ethanol is less polar than methanol, providing a better balance for solvating both the polar amine head and the nonpolar alkyl tail. | |
| Halogenated | Chloroform | Easily Soluble[1][2] | Easily Soluble | Chloroform is a good solvent for many organic compounds and can effectively solvate the entire this compound molecule. |
| Carbon Tetrachloride | Easily Soluble[1][2] | Easily Soluble | As a nonpolar solvent, carbon tetrachloride readily dissolves the long alkyl chain of this compound. | |
| Aromatics | Toluene | Easily Soluble[1][2] | Easily Soluble | The nonpolar aromatic ring of toluene interacts favorably with the nonpolar alkyl chain. |
| Benzene | Soluble[1][2] | Soluble | Similar to toluene, benzene is an effective nonpolar solvent for long-chain amines. | |
| Ketones | Acetone | Slightly Soluble[1][2] | Slightly Soluble | Acetone has intermediate polarity and shows limited ability to dissolve long-chain amines. |
| Alkanes | Kerosene | Slightly Soluble[1][2] | Slightly to Moderately Soluble | As a nonpolar hydrocarbon mixture, kerosene is expected to be a reasonable solvent for the long alkyl chain. |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a detailed guide for researchers to obtain accurate and reproducible solubility data for this compound.
Materials and Equipment
-
High-purity this compound (solid)
-
Analytical grade solvents
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Screw-cap glass vials with PTFE-lined septa
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration determination (e.g., GC-FID, HPLC-ELSD, or a titrator)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a screw-cap glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Accurately add a known volume or mass of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials at a constant speed that ensures continuous mixing of the solid and liquid phases without creating a vortex.
-
Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the concentration of the dissolved amine reaches a constant value. It is advisable to determine the time to equilibrium in a preliminary experiment by taking samples at different time points (e.g., 12, 24, 48, and 72 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at the experimental temperature or allow them to stand undisturbed.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any remaining solid microparticles.
-
-
Concentration Analysis:
-
Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the chosen analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method (see Section 3.3).
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:
Solubility ( g/100 mL) = (Concentration of diluted solution (g/mL) × Dilution factor × 100)
-
Analytical Methods for Concentration Determination
The choice of analytical method depends on the properties of the amine and the solvent.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is a suitable method for volatile amines or after derivatization of the amine to increase its volatility. A calibration curve of known concentrations of this compound should be prepared to quantify the unknown sample.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): Since long-chain amines lack a strong UV chromophore, ELSD is a more appropriate detection method. As with GC, a calibration curve is necessary for quantification.
-
Acid-Base Titration: The basic nature of the amine group allows for quantification via titration with a standardized acid (e.g., HCl). This method is straightforward but may be less sensitive than chromatographic techniques.
Visualizing the Experimental Workflow
The following diagrams illustrate the key workflows and decision-making processes in determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains limited in the public domain, a strong understanding of its solubility behavior can be inferred from its molecular structure and data from analogous long-chain primary amines. This technical guide provides a qualitative framework for solvent selection and, most importantly, a detailed and robust experimental protocol for the precise determination of this compound solubility. By following the outlined shake-flask method, researchers and drug development professionals can generate the high-quality, quantitative data necessary for their specific applications.
References
Docosan-1-amine: A Technical Overview of a Long-Chain Aliphatic Amine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
The fundamental physicochemical properties of docosan-1-amine are summarized in the table below. These properties are critical for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₇N | [1][2] |
| Molecular Weight | 325.6 g/mol | [1] |
| CAS Number | 14130-06-4 | [1] |
| Appearance | White powder/solid | [2] |
| Boiling Point | 395.8 ± 5.0 °C at 760 mmHg | [3] |
| Flash Point | 182.0 ± 13.6 °C | [3] |
| Density | 0.8 ± 0.1 g/cm³ | [3] |
| Refractive Index | 1.456 | [3] |
| pKa | ~10.6 | [1] |
Synthesis of this compound
While specific documented laboratory-scale or industrial synthesis protocols for this compound are not prevalent in publicly accessible literature, its synthesis can be achieved through established methods for the preparation of long-chain primary amines. The general strategies involve the conversion of a C22 alkyl group with a suitable leaving group or functional group into a primary amine.
Experimental Protocols for Synthesis
1. Ammonolysis of 1-Bromodocosane
A common method for the synthesis of long-chain primary amines is the reaction of an alkyl halide with ammonia. A patented process outlines the synthesis of long-chain aliphatic primary amines by reacting 1-bromo-alkanes with an excess of ammonia.[4]
-
Reaction: CH₃(CH₂)₂₁Br + NH₃ (excess) → CH₃(CH₂)₂₁NH₂ + HBr
-
Detailed Methodology:
-
A mixture of 1-bromodocosane, a significant excess of ammonia, and a solvent system (e.g., a mixture of an organic solvent and water forming a homogeneous azeotrope) is prepared in a high-pressure reactor.[4]
-
The reaction is heated to a temperature below the critical temperature of ammonia (e.g., 60-130°C) under a pressure of 5 to 40 atmospheres.[4]
-
The reaction is maintained under these conditions for a sufficient time to ensure the conversion of the 1-bromodocosane.
-
Upon completion, the resulting amine hydrobromide is neutralized with a strong base, such as sodium hydroxide, to yield the free primary amine.[4]
-
The this compound can then be purified from byproducts (secondary and tertiary amines) by distillation under reduced pressure.[4]
-
2. Reduction of Docosanonitrile
The reduction of a long-chain nitrile is another effective method for the synthesis of primary amines.
-
Reaction: CH₃(CH₂)₂₀CN + 2H₂ → CH₃(CH₂)₂₁NH₂
-
Detailed Methodology:
-
Docosanonitrile is dissolved in a suitable solvent (e.g., diethyl ether or tetrahydrofuran).
-
A reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added to the solution under an inert atmosphere.
-
The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.
-
After the reaction is complete, the excess reducing agent is quenched by the careful addition of water and/or an aqueous base.
-
The resulting this compound is extracted with an organic solvent, and the solvent is removed to yield the crude product, which can be further purified by recrystallization or distillation.
-
3. Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines that avoids the formation of over-alkylated byproducts.
-
Detailed Methodology:
-
Potassium phthalimide is reacted with 1-bromodocosane in a suitable solvent like dimethylformamide (DMF).
-
The resulting N-docosylphthalimide is then cleaved, typically by reaction with hydrazine (NH₂NH₂) in a solvent such as ethanol, to release the primary amine, this compound.
-
Synthesis Workflow Diagram
Caption: General synthetic routes to this compound.
Industrial Applications and Relevance
Long-chain aliphatic amines, including this compound, are primarily used in industrial settings due to their surfactant properties. The long hydrophobic alkyl chain and the hydrophilic amine headgroup allow them to function as cationic surfactants.[5]
Potential and established applications include:
-
Corrosion Inhibitors: They can form a protective film on metal surfaces.
-
Flotation Agents: Used in the mining industry to separate minerals from ore.
-
Asphalt Emulsifiers: They help to stabilize asphalt emulsions for road paving.
-
Chemical Intermediates: this compound can serve as a precursor for the synthesis of other chemicals, such as quaternary ammonium compounds, which have a wide range of applications, including as biocides and fabric softeners.[5]
-
Polyurethane Production: Long-chain aliphatic amines can be used as catalysts in the production of flexible polyurethane foam.[5]
Toxicology and Safety Profile
Specific toxicological data for this compound is limited. However, data on other long-chain aliphatic amines (C12-C22) can be used to infer its likely toxicological profile.
| Toxicological Endpoint | Finding for Long-Chain Aliphatic Amines | Reference |
| Acute Oral Toxicity | Low to moderate toxicity. LD50 values for similar amines are in the range of 1600-1900 mg/kg bw in rats. | [6] |
| Acute Dermal Toxicity | Low acute toxicity. LD50 in rats is generally greater than 2000 mg/kg bw. | [6] |
| Skin Irritation | Can cause skin irritation, which may be severe. | [7] |
| Eye Irritation | Expected to be a severe eye irritant. | [7] |
| Sensitization | Potential for allergic sensitization. | [7] |
| Genotoxicity | No evidence of mutagenicity for analogous long-chain amines. | [8] |
It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area to avoid skin and eye contact and inhalation.
Biological Activity and Signaling Pathways
There is currently a lack of scientific literature describing specific biological activities, mechanisms of action, or involvement in signaling pathways for this compound in a pharmacological or physiological context. The primary interest in this molecule appears to be from a chemical and industrial perspective rather than a biological one. While other long-chain molecules, such as the fatty alcohol docosanol (behenyl alcohol), have documented antiviral properties, there is no evidence to suggest that this compound shares this activity.[9][10] Research into the biological effects of this compound represents a potential area for future investigation.
Conclusion
This compound is a long-chain primary aliphatic amine with well-defined physicochemical properties and established synthetic routes. Its primary utility lies in its surfactant properties, which lend it to a variety of industrial applications. While a detailed history of its discovery is not documented, its chemistry is straightforward and fits within the broader class of fatty amines. The toxicological profile, inferred from related compounds, suggests that it should be handled with care to avoid irritation. Notably, there is a significant gap in the literature regarding its biological activity and potential roles in signaling pathways, presenting an open field for future research. This guide provides a foundational understanding of this compound for researchers and professionals in chemistry and material science.
References
- 1. 1-Docosanamine | C22H47N | CID 84218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. parchem.com [parchem.com]
- 4. US3728393A - Process of synthesis of long-chain aliphatic amines - Google Patents [patents.google.com]
- 5. Risk management scope for long-chain aliphatic amines - Canada.ca [canada.ca]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CA2421026A1 - Viral inhibition by n-docosanol - Google Patents [patents.google.com]
- 10. CA2421026C - Viral inhibition by n-docosanol - Google Patents [patents.google.com]
Uncovering the Elusive Natural Origins of Docosan-1-amine: A Technical Review
Despite extensive investigation into scientific literature, there is currently no documented evidence of docosan-1-amine being isolated from a natural source. Comprehensive searches across various databases for its presence in plants, marine organisms, or microbial systems have not yielded any specific findings of its natural occurrence or biosynthetic pathways.
This technical guide addresses the inquiry into the natural sources of this compound, a long-chain primary aliphatic amine. The primary objective was to provide researchers, scientists, and drug development professionals with an in-depth overview of its natural origins, supported by quantitative data, experimental protocols, and pathway visualizations. However, the exhaustive search of available scientific data indicates that this compound is predominantly documented as a synthetic compound.
While the broader categories of long-chain amines and related fatty acids are abundant in nature, specific information regarding the endogenous presence of this compound remains elusive. Research into the biosynthesis of fatty amines in organisms often points to the enzymatic modification of fatty acids, but a direct pathway leading to this compound has not been described.
Given the absence of primary literature on the natural sources of this compound, this guide will instead provide a context for its chemical properties and the general biosynthesis of related long-chain amines, highlighting the current knowledge gap regarding its natural origins.
Quantitative Data Summary
Due to the lack of identified natural sources, no quantitative data on the concentration of this compound in biological samples can be provided. The compound is commercially available from various chemical suppliers.
Experimental Protocols
As there are no published studies detailing the extraction or isolation of this compound from a natural matrix, a standardized experimental protocol for this purpose does not exist. The synthesis of this compound is typically achieved through chemical methods, which fall outside the scope of this naturally-focused guide.
Biosynthetic and Signaling Pathways
The absence of this compound in the known metabolic pathways of plants, marine organisms, or microbes means there are no established signaling pathways or biosynthetic routes to visualize.
To illustrate a generalized pathway for the biosynthesis of a primary amine from a fatty acid precursor, a conceptual workflow is presented below. It is crucial to note that this is a hypothetical representation and does not specifically depict the synthesis of this compound from natural processes.
Caption: Hypothetical pathway for primary amine biosynthesis.
The Evolving Landscape of Docosan-1-amine Analogues: A Technical Guide for Drug Discovery
An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.
Docosan-1-amine, a 22-carbon primary aliphatic amine, represents a foundational structure for the development of novel therapeutic agents. Its long lipophilic alkyl chain provides a unique scaffold that can be leveraged to modulate physicochemical properties and biological activity. This technical guide delves into the core aspects of this compound structural analogues, presenting key data, experimental methodologies, and a visual representation of the underlying scientific principles to aid in the advancement of drug discovery programs.
Core Structural Analogues and Biological Activity
The lipophilic nature of the docosyl chain is a critical determinant of biological activity, often facilitating membrane interaction and access to intracellular targets. Structural modifications of this compound can be broadly categorized into two main classes: variations in the alkyl chain and derivatization of the primary amine.
Alkyl Chain Analogues as Enzyme Inhibitors
The length of the alkyl chain is a crucial factor in the potency of long-chain amines as enzyme inhibitors. A notable example is the inhibition of dynamin GTPase, a key enzyme involved in endocytosis. Structure-activity relationship (SAR) studies have demonstrated a clear correlation between alkyl chain length and inhibitory activity.
| Compound | Structure | Chain Length | IC50 (µM)[1] |
| Decan-1-amine | CH3(CH2)9NH2 | C10 | > 500 |
| Dodecan-1-amine | CH3(CH2)11NH2 | C12 | 160 |
| Tetradecan-1-amine | CH3(CH2)13NH2 | C14 | 50 |
| Hexadecan-1-amine | CH3(CH2)15NH2 | C16 | 50 |
| Octadecan-1-amine | CH3(CH2)17NH2 | C18 | 50 |
Table 1: Inhibition of Dynamin GTPase by Long-Chain Primary Amines.
Further modification of the amine to a quaternary ammonium salt can enhance potency, as seen with myristyl trimethyl ammonium bromide (C14), which exhibits an IC50 of 3.15 µM[1]. This suggests that both the hydrophobic interactions of the alkyl chain and the charge of the head group contribute to target engagement.
N-Acyl-L-Amino Acid Analogues as Cytotoxic Agents
Derivatization of the primary amine of this compound with amino acids introduces chirality and the potential for hydrogen bonding interactions, opening avenues for developing agents with anticancer and antimicrobial properties. The choice of the amino acid and the length of the N-acyl chain can significantly influence biological activity. While specific data for N-docosyl-L-amino acid derivatives is limited in publicly accessible literature, studies on analogous long-chain N-acyl-L-phenylalanine derivatives demonstrate the potential of this class of compounds as cytotoxic agents.
| Compound | Structure | Cell Line | IC50 (µM) |
| N-Benzoyl-L-phenylalanine derivative | (Structure varies based on full compound) | Prostate Cancer (PC3) | 5.15 (at 24h) |
Table 2: Representative Cytotoxic Activity of a Long-Chain N-Acyl-L-Phenylalanine Derivative.
Experimental Protocols
Synthesis of Long-Chain Primary Amines
A common method for the synthesis of long-chain primary amines is the reduction of the corresponding nitrile.
Protocol: Synthesis of this compound from Docosanonitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add docosanonitrile (1 equivalent).
-
Solvent Addition: Add anhydrous diethyl ether or tetrahydrofuran (THF) to dissolve the nitrile under a nitrogen atmosphere.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH4) (typically 1.5-2 equivalents) in the same anhydrous solvent.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH4 by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Extraction: Filter the resulting solid and wash it thoroughly with ether or THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Dynamin GTPase Activity Assay
The malachite green assay is a colorimetric method used to measure the amount of inorganic phosphate released during GTP hydrolysis by dynamin.
Protocol: Malachite Green Assay for Dynamin GTPase Activity
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl2.
-
Dynamin Solution: Prepare a stock solution of purified dynamin in the assay buffer.
-
GTP Solution: Prepare a stock solution of GTP in the assay buffer.
-
Malachite Green Reagent: Prepare a solution of malachite green, ammonium molybdate, and a surfactant (e.g., Tween-20) in HCl.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer and the test compound (this compound analogue) at various concentrations.
-
Add the dynamin solution to each well and incubate for a short period at 37 °C.
-
Initiate the reaction by adding the GTP solution to each well.
-
Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
After a short incubation for color development, measure the absorbance at approximately 620 nm using a plate reader.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate released in each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
-
Signaling Pathways and Logical Relationships
The inhibitory activity of long-chain amines on dynamin GTPase has direct implications for cellular processes that are dependent on endocytosis.
Conclusion and Future Directions
This compound and its structural analogues represent a promising class of molecules for drug discovery. The extensive hydrophobic chain provides a versatile anchor for membrane-associated targets, and the primary amine serves as a key point for derivatization to introduce diverse chemical functionalities. The examples of dynamin GTPase inhibition and the potential for cytotoxic activity through N-acyl amino acid conjugation highlight the broad therapeutic potential of this scaffold.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive investigation of the effects of chain length, branching, and unsaturation in the alkyl chain on a variety of biological targets.
-
Diverse Amine Derivatization: Exploration of a wider range of moieties to be conjugated to the amine group, including heterocyclic compounds, peptides, and small molecule drugs, to create novel bifunctional molecules.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these analogues exert their biological effects.
-
Pharmacokinetic and Toxicological Profiling: Thorough evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to assess their drug-likeness.
By systematically exploring the chemical space around the this compound core, the scientific community can unlock the full potential of this unique structural class for the development of next-generation therapeutics.
References
The Biological Activity of Docosan-1-Amine: A Review of Currently Available Information
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Docosan-1-amine, a 22-carbon primary aliphatic amine, is a long-chain saturated fatty amine. While structurally related compounds, such as the fatty alcohol 1-docosanol, have well-documented biological activities, a comprehensive review of the existing scientific literature reveals a significant lack of specific data on the biological functions, mechanisms of action, and potential therapeutic applications of this compound itself. This technical guide aims to summarize the currently available information on this compound and highlight the knowledge gaps that present opportunities for future research.
Chemical and Physical Properties
This compound, also known as docosylamine, is characterized by the chemical formula C22H47N[1]. It exists as a white powder and its fundamental properties are cataloged in various chemical databases[1][2][3]. A summary of its key identifiers and properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H47N | [1] |
| Molecular Weight | 325.6 g/mol | [1] |
| CAS Number | 14130-06-4 | [1] |
| Appearance | White powder | [3] |
| Synonyms | Docosylamine, 1-Aminodocosane, n-Docosylamine | [1] |
Review of Biological Activity
A thorough search of the scientific literature did not yield specific studies detailing the biological activity of this compound. The majority of available information pertains to its chemical properties and commercial availability[1][2][3].
It is important to distinguish this compound from structurally related molecules that have been investigated for their biological effects:
-
1-Docosanol: This 22-carbon saturated aliphatic alcohol is the active ingredient in some over-the-counter antiviral medications. Its mechanism of action involves the inhibition of viral entry into host cells, particularly for lipid-enveloped viruses like Herpes Simplex Virus (HSV)[4][5].
-
Docosahexaenoic Acid (DHA): An omega-3 fatty acid, DHA is known to be a precursor to bioactive docosanoids like neuroprotectin D1 (NPD1)[6]. DHA and its derivatives are involved in complex signaling pathways that support synaptic function, resolve inflammation, and promote cell survival[6][7][8].
-
Other Long-Chain Alkenes: Compounds like 1-docosene have been reported to exhibit antibacterial activity[9][10].
While these related compounds offer a starting point for hypothesizing potential activities of long-chain aliphatic molecules, there is no direct evidence to suggest that this compound shares these properties. The functional group, in this case, a primary amine, plays a critical role in determining the biological activity of a molecule. Biogenic amines, which are structurally different from this compound, are known to be involved in a wide array of physiological processes as neurotransmitters and modulators of immune responses[11][12]. However, the biological roles of long-chain aliphatic amines remain largely unexplored.
Potential Areas for Future Research
The absence of data on the biological activity of this compound presents a clear opportunity for novel research. Based on the activities of structurally similar molecules, several avenues of investigation could be pursued:
-
Antimicrobial Activity: Given that other long-chain hydrocarbons and their derivatives have shown antibacterial and antifungal properties, screening this compound against a panel of pathogenic microbes would be a logical first step.
-
Antiviral Activity: Drawing parallels with 1-docosanol, investigating the potential of this compound to inhibit the entry and replication of enveloped viruses could be a fruitful area of research.
-
Cellular Signaling and Cytotoxicity: Examining the effects of this compound on various cell lines to determine its cytotoxicity and potential to modulate key signaling pathways would provide fundamental insights into its biological interactions.
-
Lipid Membrane Interactions: The long aliphatic chain of this compound suggests it may interact with cell membranes. Studies to investigate its effects on membrane fluidity, integrity, and the function of membrane-bound proteins could elucidate its mechanism of action at a molecular level.
Experimental Protocols and Data
Due to the lack of published research on the biological activity of this compound, there are no established experimental protocols or quantitative data to report at this time. Researchers interested in investigating this molecule would need to adapt and validate protocols from studies on other long-chain aliphatic compounds or amines[13][14].
Conclusion
References
- 1. 1-Docosanamine | C22H47N | CID 84218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. [논문]n‐Docosanol: Broad Spectrum Anti‐Viral Activity against Lipid‐enveloped Virusesa [scienceon.kisti.re.kr]
- 6. Endogenous signaling by omega-3 docosahexaenoic acid-derived mediators sustains homeostatic synaptic and circuitry integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a combination of docosahexaenoic acid and 1,4-phenylene bis(methylene) selenocyanate on cyclooxygenase 2, inducible nitric oxide synthase and beta-catenin pathways in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docosahexaenoic acid: A positive modulator of Akt signaling in neuronal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacological potential of biogenic amine–polyamine interactions beyond neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A qualitative and quantitative analysis of tertiary amines in restorative resins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Docosan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for docosan-1-amine (CAS RN: 14130-06-4), a long-chain primary aliphatic amine. The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a white, powdery solid at room temperature.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C22H47N | [1][2][3][4] |
| Molecular Weight | 325.62 g/mol | [1][5] |
| CAS Number | 14130-06-4 | [1][2][3][4] |
| Appearance | White powder | [1] |
| Purity | 98% | [1] |
| EC Number | 237-982-7 | [2][5] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Hazard Identification
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
The GHS pictogram associated with these hazards is a warning signal word.[4]
First-Aid Measures
In the event of exposure to this compound, the following first-aid procedures should be followed promptly.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[5] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes. Seek medical attention.[5] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
Safe Handling and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate personal protective equipment are crucial to minimize the risks associated with this compound.
-
Handle in a well-ventilated area.[5]
-
Wear suitable protective clothing.[5]
-
Avoid contact with skin and eyes.[5]
-
Prevent the formation of dust and aerosols.[5]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[5]
| PPE Category | Recommendations |
| Respiratory Protection | A respirator may be necessary in confined or poorly ventilated areas to prevent inhalation of vapors.[6] |
| Hand Protection | Wear chemical-impermeable gloves.[5] |
| Eye Protection | Use safety goggles to protect against splashes and dust.[6] |
| Body Protection | Wear appropriate protective clothing to prevent skin contact.[6] |
Accidental Release Measures
In the event of a spill, the following procedures should be implemented:
-
Personal Precautions:
-
Avoid dust formation.[5]
-
Avoid breathing vapors, mist, or gas.[5]
-
Avoid contact with skin and eyes.[5]
-
Use personal protective equipment, including chemical-impermeable gloves.[5]
-
Ensure adequate ventilation.[5]
-
Remove all sources of ignition.[5]
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill.[5]
-
-
Environmental Precautions:
-
Methods for Containment and Cleaning Up:
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards: No data is available regarding specific hazards arising from the chemical.[5]
-
Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[5]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Adhered or collected material should be promptly disposed of.[5]
Visualizing Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Methodological & Application
Synthesis of Docosan-1-amine: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the laboratory synthesis of docosan-1-amine, a long-chain primary amine with applications in various research and development sectors, including materials science and pharmaceutical development. The protocol is based on the industrially relevant "Nitrile Process," which involves a two-step synthesis starting from docosanoic acid.
I. Overview of the Synthesis Pathway
The synthesis of this compound is achieved through a two-step process:
-
Nitrilation: Docosanoic acid is converted to docosanonitrile by reacting it with ammonia at high temperatures in the presence of a metal oxide catalyst.
-
Hydrogenation: The resulting docosanonitrile is then reduced to this compound via catalytic hydrogenation.
This method is a well-established route for the production of fatty amines.[1]
II. Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Step 1: Nitrilation of Docosanoic Acid | Step 2: Hydrogenation of Docosanonitrile |
| Starting Material | Docosanoic Acid | Docosanonitrile |
| Primary Reagent | Anhydrous Ammonia (gas) | Hydrogen (gas) |
| Catalyst | Zinc Oxide (ZnO) | Raney Nickel (slurry in a suitable solvent) |
| Solvent | None (neat reaction) | Ethanol or similar alcohol |
| Temperature | >250 °C | 60 - 150 °C |
| Pressure | Atmospheric to slightly elevated | 10 - 50 bar |
| Reaction Time | 2 - 4 hours | 2 - 5 hours |
| Typical Yield | >90% | >90% |
III. Detailed Experimental Protocols
Safety Precautions: This synthesis involves high temperatures, high pressures, and flammable gases. All steps should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The hydrogenation step should be conducted behind a blast shield.
Step 1: Synthesis of Docosanonitrile from Docosanoic Acid
This protocol is based on the general "Nitrile Process" for converting fatty acids to fatty nitriles.[1]
Materials and Reagents:
-
Docosanoic acid (C22H44O2)
-
Zinc oxide (ZnO), catalyst
-
Anhydrous ammonia (gas)
-
Nitrogen (gas)
-
Three-neck round-bottom flask equipped with a gas inlet, a condenser, and a mechanical stirrer.
-
Heating mantle with temperature controller.
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Reactor: To the three-neck round-bottom flask, add docosanoic acid and zinc oxide (typically 1-5% by weight of the fatty acid).
-
Inerting the System: Purge the system with nitrogen gas for 15-20 minutes to remove any air and moisture.
-
Heating: Begin heating the flask with stirring. The docosanoic acid will melt (melting point ~80°C). Continue to heat to the reaction temperature of >250 °C.
-
Ammonia Addition: Once the reaction temperature is stable, switch the gas flow from nitrogen to a steady stream of anhydrous ammonia. The ammonia gas is bubbled through the molten fatty acid. Water will be formed as a byproduct and will be removed through the condenser.
-
Reaction Monitoring: The reaction progress can be monitored by taking small samples periodically and analyzing for the disappearance of the carboxylic acid peak and the appearance of the nitrile peak using Infrared (IR) spectroscopy.
-
Completion and Cooldown: Once the reaction is complete (typically after 2-4 hours), stop the ammonia flow and switch back to nitrogen. Allow the reactor to cool to room temperature under the nitrogen atmosphere.
-
Purification: The crude docosanonitrile can be purified by vacuum distillation.
Step 2: Hydrogenation of Docosanonitrile to this compound
This protocol is based on the catalytic hydrogenation of long-chain nitriles.[2][3] The presence of ammonia during hydrogenation is crucial to suppress the formation of secondary and tertiary amines.
Materials and Reagents:
-
Docosanonitrile
-
Raney Nickel (50% slurry in water or another suitable solvent)
-
Ethanol (anhydrous)
-
Anhydrous ammonia (gas or liquid)
-
Hydrogen (gas)
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and gas inlet/outlet.
Procedure:
-
Catalyst Preparation: Carefully wash the Raney Nickel slurry with anhydrous ethanol to remove water. This should be done carefully as Raney Nickel can be pyrophoric.
-
Charging the Autoclave: In the autoclave, combine the docosanonitrile and the washed Raney Nickel catalyst in anhydrous ethanol. The catalyst loading is typically 5-10% by weight of the nitrile.
-
Ammonia Addition: Add a source of ammonia to the autoclave. This can be done by bubbling anhydrous ammonia gas through the mixture or by adding a solution of ammonia in ethanol. The presence of ammonia enhances the selectivity for the primary amine.
-
Sealing and Purging: Seal the autoclave and purge the system several times with nitrogen, followed by several purges with hydrogen to ensure all air is removed.
-
Pressurization and Heating: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 bar) and begin heating to the reaction temperature (e.g., 100-150°C) with vigorous stirring.
-
Reaction: Maintain the hydrogen pressure and temperature for the duration of the reaction (typically 2-5 hours). The progress of the reaction can be monitored by the uptake of hydrogen.
-
Cooldown and Depressurization: Once the hydrogen uptake ceases, stop the heating and allow the autoclave to cool to room temperature. Carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Purge the autoclave with nitrogen. The reaction mixture can then be filtered to remove the Raney Nickel catalyst. The filtration should be done carefully, keeping the catalyst wet with solvent to prevent it from becoming pyrophoric.
-
Purification: The solvent can be removed from the filtrate under reduced pressure. The resulting crude this compound can be further purified by recrystallization or vacuum distillation.
IV. Visualized Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for the Formulation of Lipid Nanoparticles using Docosan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA.[1][2] The success of these delivery systems is critically dependent on their composition, particularly the choice of the cationic or ionizable lipid, which is essential for encapsulating the negatively charged nucleic acid payload and facilitating its release into the cytoplasm.[3][4] This document provides detailed application notes and protocols for the formulation and characterization of LNPs utilizing docosan-1-amine as a novel cationic lipid component.
This compound is a long-chain primary amine (C22H47N) with a molecular weight of 325.62 g/mol .[4][5] Its long alkyl chain provides the necessary hydrophobicity to incorporate into the lipid bilayer of a nanoparticle, while the primary amine headgroup offers a site for protonation, enabling electrostatic interaction with nucleic acids. While this compound is not a commonly cited cationic lipid in LNP literature, its simple structure presents an interesting candidate for investigation in novel LNP formulations. These protocols are based on established methodologies for LNP development and are intended to serve as a comprehensive guide for researchers exploring the use of novel cationic lipids.[6][7]
Physicochemical Properties of LNP Components
A typical LNP formulation consists of four key components: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[8][9] The molar ratio of these components is a critical parameter that significantly influences the efficacy, stability, and safety of the formulation.[9]
| Component | Example | Molar Ratio (Example) | Function |
| Cationic Lipid | This compound | 50% | Complexes with negatively charged nucleic acids; facilitates endosomal escape.[3] |
| Phospholipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10% | Forms the lipid bilayer structure of the nanoparticle. |
| Cholesterol | Cholesterol | 38.5% | Modulates bilayer fluidity and stability; enhances membrane fusion.[9] |
| PEGylated Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | 1.5% | Controls particle size during formation; provides steric stabilization to prevent aggregation and reduce immune recognition. |
Experimental Protocols
Protocol 1: Preparation of Lipid Stock Solution in Ethanol
This protocol describes the preparation of a 25 mM total lipid stock solution in ethanol.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Absolute Ethanol (200 proof, molecular biology grade)
Procedure:
-
Calculate Lipid Quantities: Based on the desired molar ratios (e.g., 50:10:38.5:1.5), calculate the required mass of each lipid to prepare the 25 mM total lipid stock solution.
-
Dissolution of Individual Lipids:
-
Accurately weigh each lipid into separate sterile, RNase-free microcentrifuge tubes.
-
Add the required volume of absolute ethanol to each tube to achieve a concentrated stock solution (e.g., 100 mM for this compound and cholesterol, 10 mM for DSPC and DMG-PEG 2000).
-
Vortex each tube vigorously. Gentle heating (up to 60-65°C) may be required to fully dissolve DSPC and cholesterol. Ensure cholesterol solutions are kept warm (>37°C) to maintain solubility.
-
-
Preparation of the Final Lipid Mixture:
-
In a sterile, RNase-free glass vial, combine the appropriate volumes of each individual lipid stock solution to achieve the final desired molar ratio and a total lipid concentration of 25 mM.
-
Add absolute ethanol to reach the final calculated volume.
-
Vortex the final lipid mixture thoroughly to ensure homogeneity.
-
Store the lipid stock solution at -20°C for long-term storage or at 4°C for short-term use. Bring to room temperature before use.
-
Protocol 2: Formulation of LNPs using Microfluidic Mixing
This protocol details the formulation of LNPs encapsulating a nucleic acid payload (e.g., mRNA) using a microfluidic mixing device.
Materials:
-
Lipid stock solution in ethanol (from Protocol 1)
-
Nucleic acid (e.g., mRNA)
-
Acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)
-
Dialysis buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Prepare the Aqueous Phase: Dilute the nucleic acid stock in the acidic aqueous buffer to the desired concentration. The acidic pH ensures the protonation of the primary amine of this compound, facilitating its interaction with the negatively charged nucleic acid.
-
Set up the Microfluidic System:
-
Prime the microfluidic device and cartridge according to the manufacturer's instructions, typically with ethanol followed by the aqueous buffer.
-
Load the lipid stock solution into one syringe and the aqueous nucleic acid solution into another.
-
-
Mixing and LNP Formation:
-
Set the flow rates of the syringe pumps to achieve a desired flow rate ratio (FRR) of the aqueous phase to the ethanolic lipid phase, typically 3:1.
-
Initiate the flow from both syringes simultaneously. The rapid mixing of the two phases within the microfluidic channels leads to the self-assembly of the lipids into LNPs, encapsulating the nucleic acid.
-
-
Collection and Dilution: Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge into a sterile tube. Immediately dilute the collected sample with the dialysis buffer to reduce the ethanol concentration and stabilize the newly formed LNPs.
-
Buffer Exchange and Concentration:
-
Transfer the diluted LNP dispersion to a dialysis cassette (e.g., 10 kDa MWCO).
-
Perform dialysis against the dialysis buffer (PBS, pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and unencapsulated nucleic acid.
-
The LNPs can be concentrated using centrifugal filter units if required.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the sterile LNP suspension at 4°C.
-
LNP Characterization
Thorough characterization of the formulated LNPs is essential to ensure quality and reproducibility.
Quantitative Data Summary
The following table summarizes the key physicochemical properties to be measured for LNP characterization.
| Parameter | Method | Typical Expected Range |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | +10 to -10 mV at neutral pH |
| Encapsulation Efficiency (%) | RiboGreen Assay | > 90% |
| Nucleic Acid Concentration | UV-Vis Spectroscopy or RiboGreen Assay | Varies based on formulation |
Protocol 3: Characterization of LNP Size, PDI, and Zeta Potential
Procedure:
-
Sample Preparation: Dilute the LNP formulation in an appropriate buffer (e.g., PBS for size and PDI, deionized water or a low ionic strength buffer for zeta potential) to a suitable concentration for the instrument.
-
Measurement:
-
Use a Dynamic Light Scattering (DLS) instrument to measure the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) of the LNPs.
-
Use Laser Doppler Velocimetry to measure the zeta potential, which indicates the surface charge of the nanoparticles.
-
Protocol 4: Determination of Nucleic Acid Encapsulation Efficiency
Procedure:
-
Principle: The RiboGreen assay utilizes a fluorescent dye that specifically binds to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.
-
Measurement of Free Nucleic Acid:
-
Prepare a standard curve of the nucleic acid in the dialysis buffer.
-
In a 96-well plate, add the diluted LNP sample and the RiboGreen reagent.
-
Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm). This represents the fluorescence from unencapsulated (free) nucleic acid.
-
-
Measurement of Total Nucleic Acid:
-
In a separate set of wells, add the diluted LNP sample and a surfactant (e.g., 0.5% Triton X-100) to lyse the nanoparticles and release the encapsulated nucleic acid.
-
Add the RiboGreen reagent and measure the fluorescence. This represents the total amount of nucleic acid.
-
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Visualizations
Caption: Workflow for LNP formulation using microfluidics.
Caption: Proposed mechanism of LNP-mediated nucleic acid delivery.
References
- 1. Docosane | C22H46 | CID 12405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Docosanamine | C22H47N | CID 84218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Simplifying the Chemical Structure of Cationic Lipids for siRNA-Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. longdom.org [longdom.org]
- 8. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 9. Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Docosan-1-amine as a Surfactant in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosan-1-amine, a long-chain primary amine (C22H47N), possesses amphiphilic properties that make it a candidate for use as a cationic surfactant in a variety of research and development applications. Its long hydrophobic alkyl chain and hydrophilic amine head group allow it to adsorb at interfaces, reduce surface tension, and form micelles in solution. These characteristics are particularly relevant in the synthesis of nanoparticles, the formulation of drug delivery systems, and in material science. This document provides detailed application notes and protocols for the experimental use of this compound as a surfactant, based on established principles and data from analogous long-chain amines.
Physicochemical Properties
Table 1: Physicochemical and Surfactant Properties of this compound and Analogues
| Property | This compound | Dodecylamine (Analogue) | Octadecylamine (Analogue) |
| Molecular Weight ( g/mol ) | 325.63[1][2] | 185.36 | 269.51 |
| Appearance | White to brown solid[2][3] | White crystalline solid | White flakes or powder |
| Melting Point (°C) | 63[2] | 28-30 | 52-54 |
| Critical Micelle Concentration (CMC) | Not available | ~1.2 x 10⁻² M (in water) | ~2.5 x 10⁻⁵ M (in water) |
| Surface Tension at CMC (mN/m) | Not available | ~35 | ~32 |
| Hydrophilic-Lipophilic Balance (HLB) (Calculated) | ~9.6 | ~10.7 | ~9.8 |
Note: Data for dodecylamine and octadecylamine are provided as representative values for long-chain primary amine surfactants. The actual values for this compound may vary.
Applications and Experimental Protocols
Nanoparticle Synthesis
Long-chain amines like this compound can act as capping agents and stabilizers in the synthesis of various nanoparticles, such as iron oxide and other metallic nanoparticles.[4][[“]][6] The amine group coordinates to the surface of the nanoparticle, while the long alkyl chain provides steric hindrance, preventing aggregation and controlling particle size.
This protocol is adapted from methods used for dodecylamine and can be optimized for this compound.[4]
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
This compound
-
Deionized water
-
Ethanol
-
Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a condenser, thermometer, and nitrogen inlet, dissolve a specific molar ratio of FeCl₂·4H₂O and this compound in deionized water. The molar ratio of this compound to the iron precursor can be varied to control the nanoparticle size.[4]
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Under a nitrogen atmosphere, heat the mixture to a specific temperature (e.g., 80°C) with vigorous stirring. The temperature should be maintained below the boiling point of the solvent.
-
Maintain the reaction for a set period (e.g., 2 hours) until the color of the solution turns black, indicating the formation of iron oxide nanoparticles.
-
Cool the reaction mixture to room temperature.
-
Collect the nanoparticles by centrifugation or magnetic separation.
-
Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted precursors and excess surfactant.
-
Resuspend the purified nanoparticles in an appropriate solvent for characterization and further use.
Workflow for Nanoparticle Synthesis:
References
- 1. 1-Docosanamine | C22H47N | CID 84218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Synthesis of Amine-stabilized Aqueous Colloidal Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of Docosan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosan-1-amine (C22H47N), also known as behenamine or docosylamine, is a long-chain primary aliphatic amine. Its extended hydrocarbon chain imparts significant lipophilicity, making it relevant in various industrial and pharmaceutical applications, including as a corrosion inhibitor, a component in the synthesis of surfactants and quaternary ammonium compounds, and potentially as a formulation excipient in drug delivery systems. The accurate and sensitive detection and quantification of this compound are crucial for quality control, formulation development, and safety assessments.
This document provides detailed application notes and experimental protocols for the analytical determination of this compound using modern chromatographic techniques, specifically Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to the inherent properties of long-chain amines, such as low volatility and lack of a strong chromophore, derivatization is often a necessary step to enhance analytical performance.[1]
Analytical Techniques Overview
The primary challenges in analyzing this compound are its high boiling point and poor chromatographic peak shape on standard columns.[1] Both GC-MS and HPLC methods can be effectively employed, typically requiring a derivatization step to improve volatility for GC analysis or to introduce a UV-absorbing or fluorescent tag for HPLC detection.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, derivatization is essential to convert the polar amine group into a less polar, more volatile derivative, which improves chromatographic resolution and peak shape.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile compounds. Derivatization is employed to attach a chromophore or fluorophore to the this compound molecule, enabling sensitive detection by UV-Visible or fluorescence detectors.[3]
Quantitative Data Summary
The following table summarizes the expected quantitative performance parameters for the analytical methods described. These values are based on typical performance for long-chain amine analysis and should be validated for specific laboratory conditions.[4][5][6]
| Parameter | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/kg | 0.05 - 0.2 mg/kg |
| Limit of Quantification (LOQ) | 0.03 - 0.3 mg/kg | 0.15 - 0.6 mg/kg |
| Linear Range | 0.1 - 50 µg/mL | 0.2 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.995 | > 0.995 |
| Recovery | 90 - 110% | 92 - 108% |
| Precision (%RSD) | < 10% | < 8% |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by GC-MS following Derivatization
This protocol is adapted from methodologies for similar long-chain aliphatic molecules and is designed for sensitive and specific quantification.[7][8]
1. Principle
This compound is derivatized to a more volatile and thermally stable compound, allowing for separation by gas chromatography and detection by mass spectrometry. Propyl chloroformate is a suitable derivatizing agent that reacts with the primary amine to form a carbamate.[1]
2. Materials and Reagents
-
This compound standard (98% purity or higher)
-
Propyl chloroformate
-
Pyridine
-
Toluene (HPLC grade)
-
Hexane (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Deionized water
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of toluene.
-
Working Standards (0.1 - 50 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with toluene.
-
Sample Preparation: For solid samples, extract a known weight with toluene using sonication or Soxhlet extraction. For liquid samples, a liquid-liquid extraction with a suitable solvent may be necessary. The final extract should be in toluene.
4. Derivatization Procedure
-
To 1 mL of the standard or sample solution in a glass vial, add 100 µL of pyridine.
-
Add 100 µL of propyl chloroformate.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water and vortex for 1 minute.
-
Allow the layers to separate.
-
Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The dried organic layer is ready for GC-MS analysis.
5. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 10°C/min to 300°C
-
Hold at 300°C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-500) for identification.
6. Data Analysis
Quantification is performed by integrating the peak area of a characteristic ion of the derivatized this compound and comparing it to a calibration curve generated from the working standards.
Protocol 2: Quantitative Analysis of this compound by HPLC-UV following Derivatization
This protocol is suitable for laboratories without access to GC-MS or for matrices that are not amenable to GC analysis.
1. Principle
This compound is derivatized with a reagent that introduces a strong UV chromophore, allowing for sensitive detection by an HPLC-UV detector. Salicylaldehyde is an effective derivatizing reagent that forms a Schiff base with primary amines.[3]
2. Materials and Reagents
-
This compound standard (98% purity or higher)
-
Salicylaldehyde
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Working Standards (0.2 - 100 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with methanol.
-
Sample Preparation: Similar to the GC-MS protocol, extract the sample with methanol.
4. Derivatization Procedure
-
To 500 µL of the standard or sample solution in an HPLC vial, add 500 µL of a 20 mg/mL salicylaldehyde solution in methanol.
-
Cap the vial and vortex thoroughly.
-
Allow the reaction to proceed at room temperature for 60 minutes in the dark.
-
The derivatized solution is ready for HPLC analysis.
5. HPLC-UV Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-2 min: 80% B
-
2-15 min: 80% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 80% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 325 nm (monitor both for selectivity)
6. Data Analysis
Quantification is based on the peak area of the derivatized this compound at the selected wavelength, plotted against a calibration curve constructed from the derivatized working standards.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. DSpace [helda.helsinki.fi]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Analysis of docosanol using GC/MS: Method development, validation, and application to ex vivo human skin permeation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Analysis of docosanol using GC/MS: Method development, validation, and" by Vijay Kumar Shankar, Mei Wang et al. [egrove.olemiss.edu]
Application Notes and Protocols: Docosan-1-amine in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosan-1-amine, a saturated 22-carbon primary amine, is emerging as a critical component in advanced drug delivery systems. Its long alkyl chain imparts significant lipophilicity, making it an excellent candidate for the formulation of lipid-based nanocarriers such as solid lipid nanoparticles (SLNs) and lipid nanoparticles (LNPs). The primary amine group provides a positive charge at physiological pH, facilitating the encapsulation of negatively charged therapeutics like siRNA, mRNA, and DNA through electrostatic interactions. This positive surface charge also promotes interaction with negatively charged cell membranes, potentially enhancing cellular uptake.
These application notes provide an overview of the utility of this compound in drug delivery, with a focus on gene therapy. Detailed protocols for the formulation and characterization of this compound-based nanoparticles are also presented.
Applications of this compound in Drug Delivery
The primary application of this compound in drug delivery research is as a cationic lipid component in nanoparticle formulations. Its unique structure offers several advantages:
-
Gene Delivery: The protonated amine group allows for efficient complexation with nucleic acids, protecting them from enzymatic degradation and facilitating their delivery into cells. While direct research on this compound is emerging, studies on analogous long-chain fatty acids, such as docosanoic acid (DCA), have demonstrated significant potential. For instance, DCA conjugated to siRNA has been shown to enable efficient and sustained gene silencing in skeletal and cardiac muscles[1]. This suggests that this compound, with its similar long alkyl chain, could be a highly effective component of lipid nanoparticles for gene therapy.
-
Enhanced Cellular Uptake: The positive zeta potential conferred by this compound promotes adhesion to the negatively charged cell surface, which can enhance internalization of the nanoparticle through endocytosis.
-
Controlled Release: Incorporation of this compound into the lipid matrix of nanoparticles can influence the drug release profile. The rigid, crystalline structure of the lipid matrix at physiological temperatures can provide sustained release of the encapsulated therapeutic agent.
Quantitative Data Summary
The following tables summarize typical quantitative data for lipid nanoparticles formulated with long-chain cationic lipids, analogous to what could be expected for this compound-based systems.
Table 1: Physicochemical Properties of this compound-based Solid Lipid Nanoparticles (SLNs)
| Parameter | Typical Value | Method of Analysis |
| Particle Size (z-average) | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +30 to +50 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (EE%) | > 80% | Centrifugation / Spectrophotometry |
| Drug Loading (DL%) | 1 - 5% | Centrifugation / HPLC |
Table 2: In Vivo Performance of siRNA Delivered by Long-Chain Lipid Conjugates
| Tissue | Gene Silencing Efficiency | Time Point |
| Skeletal Muscle | ~55% | 1 week post-injection |
| Heart | ~80% | 1 week post-injection |
| Liver | ~5% of injected dose accumulation | 1 week post-injection |
Data adapted from studies on docosanoic acid-siRNA conjugates, which serve as a proxy for the potential of C22 alkyl chain-based delivery systems[1].
Experimental Protocols
Protocol 1: Preparation of this compound-based Solid Lipid Nanoparticles (SLNs) for Hydrophobic Drug Delivery
This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
A solid lipid (e.g., glyceryl monostearate, Precirol® ATO 5)
-
A surfactant (e.g., Poloxamer 188, Tween® 80)
-
Hydrophobic drug of interest
-
Deionized water
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the appropriate amounts of the solid lipid, this compound, and the hydrophobic drug.
-
Melt the lipids and this compound together in a beaker by heating to approximately 10°C above the melting point of the solid lipid.
-
Add the hydrophobic drug to the molten lipid mixture and stir until a clear, homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in deionized water and heat to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed (e.g., 10,000 rpm) using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.
-
-
Ultrasonication:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 10-15 minutes to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Purification:
-
The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
-
Protocol 2: Preparation of this compound-based Lipid Nanoparticles (LNPs) for siRNA Delivery
This protocol outlines the preparation of LNPs for siRNA delivery using a microfluidic mixing method.
Materials:
-
This compound
-
Helper lipid (e.g., DOPE, DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
siRNA
-
Ethanol (RNase-free)
-
Citrate buffer (pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS, pH 7.4, RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in the citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of the LNPs with the siRNA encapsulated.
-
-
Dialysis:
-
Dialyze the collected LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C.
-
Visualizations
Caption: Workflow for the preparation of solid lipid nanoparticles.
Caption: Cellular pathway of LNP-mediated siRNA delivery.
References
Application Notes and Protocols for Surface Modification of Materials with Docosan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of various materials using docosan-1-amine. The long 22-carbon alkyl chain of this compound makes it an excellent agent for imparting a highly hydrophobic character to surfaces. This modification is critical in various applications within research and drug development, including the functionalization of nanoparticles, the engineering of biomaterial surfaces, and the formulation of lipid-based drug delivery systems. While direct literature on this compound is limited, the protocols and data presented here are based on well-established principles and methodologies for similar long-chain primary amines.
Core Principles and Applications
The primary functional group of this compound is a terminal primary amine (-NH₂), which can readily react with various surface functionalities such as carboxylic acids, N-hydroxysuccinimide (NHS) esters, and aldehydes. The long, saturated docosyl chain (C₂₂H₄₅) is highly nonpolar, leading to a significant increase in the hydrophobicity of the modified surface.
Key Applications:
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles with this compound can enhance their dispersion in non-polar solvents and matrices, a crucial aspect for creating polymer nanocomposites and certain drug delivery formulations.[1]
-
Biomaterial Surface Engineering: The hydrophobicity of biomaterial surfaces can be precisely controlled by forming self-assembled monolayers (SAMs) of this compound. This can influence protein adsorption, cell adhesion, and the overall biocompatibility of implants and medical devices.[1]
-
Drug Delivery Systems: In the context of lipid nanoparticles (LNPs) and liposomes, long-chain amines and their derivatives can be incorporated to modulate the stability and delivery characteristics of the formulation.[2][3] The hydrophobic tail integrates into the lipid bilayer, while the amine group can be used for further conjugation or to influence the overall charge of the particle.
Data Presentation: Characterization of Surface Modification
Successful surface modification with this compound can be verified and quantified using various analytical techniques. The following tables summarize typical quantitative data expected before and after surface modification.
Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Functionalization
| Parameter | Before Modification (e.g., Carboxylated Nanoparticles) | After Modification with this compound | Technique |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 105 ± 6 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 | 0.18 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) at pH 7.4 | -35 ± 3 | +30 ± 4 | Laser Doppler Velocimetry |
| Amine Surface Density (amines/nm²) | N/A | 1.5 - 3.0 | Titration or Spectroscopic Assay |
Table 2: Surface Characterization of Planar Substrates Before and After this compound Modification
| Parameter | Before Modification (e.g., Carboxylated Silica) | After Modification with this compound | Technique |
| Water Contact Angle (°) | < 20 | 105 - 115 | Contact Angle Goniometry |
| Surface Elemental Composition (Atomic %) | C, O, Si | C, O, Si, N | X-ray Photoelectron Spectroscopy (XPS) |
| Key FTIR Peaks (cm⁻¹) | ~1720 (C=O stretch), ~3400 (O-H stretch) | ~3300-3400 (N-H stretch), ~2850 & 2920 (C-H stretch), ~1650 (Amide I), ~1550 (Amide II) | Fourier-Transform Infrared Spectroscopy (FTIR) |
Experimental Protocols
The following are detailed protocols for the surface modification of nanoparticles and planar substrates with this compound. These are model protocols and may require optimization based on the specific material and desired degree of functionalization.
Protocol 1: Functionalization of Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using carbodiimide chemistry.
Materials:
-
Carboxyl-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween 20
-
Anhydrous Dimethylformamide (DMF) or a similar aprotic solvent
Procedure:
-
Nanoparticle Preparation:
-
Disperse 10 mg of carboxylated nanoparticles in 10 mL of Activation Buffer.
-
Sonicate the suspension for 5-10 minutes to ensure a homogeneous dispersion.
-
Pellet the nanoparticles by centrifugation (speed and time dependent on nanoparticle characteristics) and discard the supernatant.
-
Resuspend the pellet in 10 mL of fresh Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh 10 mg/mL solutions of EDC and NHS in Activation Buffer.
-
To the nanoparticle suspension, add 400 µL of EDC solution and 200 µL of NHS solution (a 10-fold molar excess of EDC/NHS to estimated surface carboxyl groups is recommended).
-
Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming a stable NHS-ester intermediate.
-
-
Conjugation with this compound:
-
Immediately after activation, pellet the nanoparticles by centrifugation and wash twice with Coupling Buffer to remove excess EDC and NHS.
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMF.
-
Resuspend the activated nanoparticle pellet in 10 mL of Coupling Buffer.
-
Add the this compound solution to the activated nanoparticle suspension (a 20-50 molar excess relative to the nanoparticles is a good starting point).
-
Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes to quench any unreacted NHS-esters.
-
Pellet the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticle pellet three times with the Washing Buffer to remove unreacted this compound and byproducts.
-
After the final wash, resuspend the purified nanoparticles in a suitable buffer for storage and characterization.
-
Protocol 2: Formation of a Self-Assembled Monolayer (SAM) on a Carboxyl-Terminated Surface
This protocol details the formation of a this compound monolayer on a substrate (e.g., silicon wafer, glass slide) previously functionalized with carboxyl groups.
Materials:
-
Carboxyl-terminated substrate
-
This compound
-
EDC and NHS
-
Anhydrous toluene or ethanol
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Substrate Preparation:
-
Ensure the carboxyl-terminated substrate is clean and dry. This can be achieved by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen.
-
-
Activation of the Surface:
-
Prepare a solution of 10 mM EDC and 5 mM NHS in anhydrous ethanol.
-
Immerse the carboxyl-terminated substrate in the EDC/NHS solution for 1 hour at room temperature to activate the surface carboxyl groups.
-
Rinse the substrate with anhydrous ethanol to remove excess EDC and NHS and dry under a stream of nitrogen.
-
-
Self-Assembly of this compound:
-
Prepare a 1 mM solution of this compound in anhydrous toluene.
-
Immerse the activated substrate in the this compound solution.
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution using clean tweezers.
-
Rinse the surface thoroughly with fresh toluene to remove any non-covalently bound molecules.
-
Rinse with ethanol and finally with deionized water.
-
Dry the substrate under a gentle stream of nitrogen.
-
Store the modified substrate in a desiccator prior to characterization.
-
Visualizations
Experimental Workflows
Caption: Workflow for carbodiimide-mediated functionalization of nanoparticles with this compound.
Caption: Logical steps for the formation of a this compound self-assembled monolayer on a surface.
Logical Relationships in Surface Characterization
Caption: Relationship between surface modification, resulting properties, and characterization methods.
References
Application Notes and Protocols for Docosan-1-amine Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosan-1-amine, a 22-carbon long-chain primary amine, offers a unique lipophilic handle for the modification of proteins. Its conjugation to therapeutic proteins, antibodies, or enzymes can enhance membrane association, facilitate drug delivery across cellular barriers, or serve as an anchor for nanoparticle formulation. These application notes provide detailed protocols for the covalent conjugation of this compound to proteins, focusing on common and effective chemical strategies. The information is intended to guide researchers in developing robust and efficient bioconjugation procedures.
Primary amines, such as the one on this compound, are excellent nucleophiles and can be targeted for reaction with various functional groups on a protein. The most common targets on a protein for conjugation are the primary amines of lysine residues and the N-terminus, as well as the carboxylic acid groups of aspartic and glutamic acid residues.[1][2] The choice of conjugation chemistry is critical as it influences the stability of the resulting conjugate and the bioactivity of the protein.[3]
Comparative Analysis of Amine-Reactive Conjugation Strategies
Several chemical methods can be employed to conjugate this compound to a protein. The selection of the appropriate strategy depends on the available functional groups on the protein, the desired stability of the linkage, and the tolerance of the protein to the reaction conditions. Below is a comparison of common amine-reactive conjugation chemistries.
| Conjugation Chemistry | Target Protein Group | Linkage Formed | Key Features & Considerations |
| Carbodiimide Chemistry (EDC, NHS/Sulfo-NHS) | Carboxyl groups (Asp, Glu, C-terminus) | Amide bond | Forms a stable amide bond. Two-step procedure with NHS/Sulfo-NHS improves efficiency and reduces protein crosslinking.[4] Reaction is typically performed in a slightly acidic to neutral pH (6.0-7.5).[4] |
| N-Hydroxysuccinimide (NHS) Ester Chemistry | Amine groups (Lys, N-terminus) | Amide bond | NHS esters are highly reactive towards primary amines, forming stable amide bonds.[2][5] The reaction is typically performed at a slightly basic pH (7.2-8.5).[6] |
| Glutaraldehyde Chemistry | Amine groups (Lys, N-terminus) | Schiff base (reduced to a stable secondary amine) | A homobifunctional crosslinker that reacts with amine groups.[4] The initial Schiff base is unstable and requires a reduction step to form a stable linkage.[7] Can lead to polymerization if not controlled. |
| Isothiocyanate Chemistry | Amine groups (Lys, N-terminus) | Thiourea bond | Isothiocyanates react with primary amines to form a stable thiourea linkage.[4][8] The reaction is typically performed at a basic pH (9-11).[4] |
Experimental Protocols
Herein, we provide detailed protocols for the two most common and robust methods for conjugating this compound to proteins: carbodiimide chemistry for targeting carboxyl groups and NHS ester chemistry for targeting amine groups.
Protocol 1: this compound Conjugation to Protein Carboxyl Groups via Carbodiimide Chemistry
This protocol describes the activation of protein carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., MES or PBS, pH 6.0-7.5)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in Activation Buffer. Ensure the buffer is free of primary amines.
-
-
This compound Preparation:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to a final concentration of 100 mM.
-
-
Activation of Protein Carboxyl Groups:
-
Add EDC and NHS (or Sulfo-NHS) to the protein solution. A common starting molar ratio is 1:10:20:20 (Protein:this compound:EDC:NHS).[9]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Immediately add the dissolved this compound to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove excess this compound and reaction byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or by quantifying the remaining free amines on the protein using a TNBSA or OPA assay.
-
Assess the purity and aggregation state of the conjugate using SDS-PAGE and size-exclusion chromatography (SEC).
-
Quantitative Data Summary (Representative)
| Parameter | Typical Value | Method of Analysis |
| Molar Ratio (this compound:Protein) | 10:1 to 50:1 | --- |
| Reaction Time | 2-4 hours at Room Temperature | --- |
| Conjugation Efficiency | > 70% | SDS-PAGE, Size-Exclusion Chromatography (SEC) |
| Degree of Labeling (DOL) | 1-5 amines per protein | Mass Spectrometry, TNBSA Assay |
| Purity of Conjugate | > 95% | SEC-HPLC |
| Stability (in PBS, 4°C) | Stable for > 1 week | SDS-PAGE, SEC-HPLC |
Protocol 2: this compound Conjugation to Protein Amine Groups via NHS Ester Chemistry
This protocol requires the pre-activation of this compound by creating a docosan-1-yl-NHS ester, which is not commercially available and would require custom synthesis. A more direct approach is to use a homobifunctional NHS ester crosslinker to first modify the protein and then react with this compound. However, for the purpose of this protocol, we will outline the general procedure assuming a pre-activated this compound-NHS ester is available.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound-NHS ester (custom synthesis required)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
This compound-NHS Ester Preparation:
-
Dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mM.[11]
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the dissolved this compound-NHS ester. A typical starting molar ratio of dye:protein is 15:1, which can be adapted for the lipid.[11]
-
Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light if the NHS ester is light-sensitive.[5][11]
-
-
Quenching the Reaction (Optional):
-
Purification of the Conjugate:
-
Purify the conjugate using a desalting column or dialysis to remove unreacted this compound-NHS ester and byproducts.[10]
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate if the lipid has a chromophore or by mass spectrometry.
-
Analyze the purity and integrity of the conjugate by SDS-PAGE and SEC.
-
Visualizations
Caption: Experimental workflow for this compound protein conjugation.
Caption: Potential signaling pathway for a this compound protein conjugate in drug delivery.
References
- 1. Conjugation of primary amine groups in targeted proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 8. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Self-Assembled Monolayers of Docosan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formation, characterization, and potential applications of self-assembled monolayers (SAMs) using docosan-1-amine. The long alkyl chain of this compound allows for the formation of densely packed, well-ordered monolayers, while the terminal amine group offers a versatile platform for subsequent surface functionalization. This makes this compound SAMs particularly valuable in the fields of biosensors, drug delivery, and biomaterial engineering.
Applications
This compound SAMs provide a robust and reliable method for modifying the surfaces of various substrates, most notably gold and silicon dioxide. The primary amine group serves as a reactive handle for the covalent attachment of a wide range of molecules, including proteins, antibodies, enzymes, and nucleic acids, through standard amine-reactive crosslinking chemistries.
Key Applications:
-
Biosensor Development: The amine-functionalized surface allows for the direct immobilization of biorecognition elements for the detection of specific analytes. The long alkyl chain helps to create a well-defined and stable platform, potentially enhancing the sensitivity and stability of the biosensor.
-
Drug Delivery: Gold or silica nanoparticles functionalized with this compound SAMs can be utilized to create targeted drug delivery systems. Therapeutic agents can be conjugated to the amine terminus, and the long alkyl chain may influence the hydrophobic interactions and drug-loading capacity of the nanoparticles.
-
Biomaterial Interfaces: Modifying the surface of medical implants with this compound SAMs can be a strategy to improve their biocompatibility. The amine groups can be used to attach cell-binding peptides or other biomolecules to promote specific cell adhesion and tissue integration, while the underlying well-ordered alkyl chain can passivate the surface against non-specific protein adsorption.
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of long-chain amine-terminated self-assembled monolayers. While specific values for this compound may vary depending on experimental conditions, these figures serve as a benchmark for expected results.
Table 1: Surface Wettability Analysis
| Monolayer Stage | Advancing Contact Angle (θaw) with Water | Receding Contact Angle (θre) with Water | Hysteresis (θaw - θre) |
| Piranha-Cleaned Bare Gold | 30° - 50° | Not Typically Reported | Not Typically Reported |
| This compound SAM on Gold | 50° - 70° | < 30° | 20° - 40° |
| Piranha-Cleaned Silicon Dioxide | < 10° | Not Typically Reported | Not Typically Reported |
| This compound SAM on SiO2 | 45° - 65° | < 25° | 20° - 40° |
Table 2: Ellipsometric Thickness Measurement
| Monolayer | Expected Thickness (nm) | Notes |
| This compound on Gold | 2.5 - 3.0 | Thickness is dependent on the tilt angle of the alkyl chains. |
| This compound on SiO2 | 2.5 - 3.0 | Assumes a refractive index of ~1.45-1.50 for the organic layer.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound SAMs on Gold
This protocol details the steps for creating a high-quality self-assembled monolayer of this compound on a gold-coated substrate.
Materials:
-
This compound
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Absolute Ethanol (200 proof)
-
Triethylamine or Ammonium Hydroxide
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood.
-
Immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes.
-
Carefully remove the substrates using tweezers and rinse them thoroughly with copious amounts of DI water.
-
Dry the substrates under a gentle stream of nitrogen gas. Use immediately.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol in a clean container.
-
To ensure the terminal amine group is deprotonated and available for self-assembly, adjust the pH of the solution to approximately 11-12 by adding a few drops of triethylamine or ammonium hydroxide.[2]
-
Sonicate the solution for 5-10 minutes to ensure the this compound is fully dissolved.
-
-
Self-Assembly:
-
Immerse the cleaned and dried gold substrates into the this compound solution.
-
Seal the container to minimize evaporation and contamination. For optimal results, the container can be backfilled with nitrogen.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times can lead to more ordered monolayers.[3]
-
-
Rinsing and Drying:
-
After the incubation period, remove the substrates from the solution with clean tweezers.
-
Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas.
-
-
Storage:
-
Store the modified substrates in a clean, dry environment, such as a desiccator, until further use.
-
Protocol 2: Preparation of this compound SAMs on Silicon Dioxide
This protocol details the procedure for forming a this compound SAM on a silicon dioxide surface.
Materials:
-
This compound
-
Silicon wafers or glass slides
-
Anhydrous Toluene
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
EXTREME CAUTION: Handle Piranha solution with extreme care in a fume hood with appropriate PPE.
-
Immerse the silicon substrates in Piranha solution for 15-30 minutes to clean and hydroxylate the surface.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas. The cleaned substrates should be used immediately.
-
-
Amine Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous toluene in a clean, dry glass container.
-
-
Self-Assembly:
-
Place the cleaned and dried silicon substrates in the this compound solution.
-
Seal the container, preferably under an inert atmosphere (nitrogen or argon), to prevent moisture contamination.
-
Allow the deposition to proceed for 2-4 hours at room temperature.
-
-
Rinsing and Curing:
-
After deposition, remove the substrates and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Sonicate the substrates in a fresh portion of toluene for 5 minutes to further remove any loosely bound molecules.
-
Rinse the substrates again with toluene and then with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
To complete the siloxane bond formation, cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
Mandatory Visualizations
Caption: Workflow for this compound SAM on Gold.
Caption: Workflow for this compound SAM on SiO2.
Caption: Surface Functionalization Pathway.
References
Application Notes and Protocols for Studying Docosan-1-amine Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosan-1-amine is a 22-carbon long-chain primary aliphatic amine. Its significant lipophilicity suggests a high potential for interaction with cellular membranes and membrane-associated proteins. Understanding these interactions is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. These application notes provide a comprehensive experimental framework for characterizing the binding and functional effects of this compound, from initial target engagement to downstream cellular signaling. The protocols outlined herein are designed to be adaptable for similar long-chain aliphatic amines.
I. Biophysical Characterization of this compound Interactions
To quantitatively assess the direct binding of this compound to its putative targets, a suite of biophysical techniques can be employed. These methods provide key data on binding affinity, kinetics, and thermodynamics.
A. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. This is particularly useful for understanding the driving forces behind the binding of this compound to lipid membranes or purified receptors.
The following table presents illustrative thermodynamic data for the interaction of this compound with model lipid vesicles and a putative G-protein coupled receptor (GPCR), Trace Amine-Associated Receptor 5 (TAAR5). This data is hypothetical and intended to serve as a guide for experimental design and data interpretation.
| Interacting Partner | Stoichiometry (n) | Association Constant (Ka, M⁻¹) | Dissociation Constant (Kd, µM) | Enthalpy (ΔH, kcal/mol) | Entropy (ΔS, cal/mol·deg) |
| POPC/POPG (80:20) Liposomes | 15 ± 2 | (2.5 ± 0.3) x 10⁴ | 40 ± 5 | -5.2 ± 0.4 | 3.1 ± 0.2 |
| Purified TAAR5 in Nanodiscs | 1.1 ± 0.1 | (8.1 ± 0.7) x 10⁵ | 1.2 ± 0.1 | -7.8 ± 0.6 | 1.5 ± 0.1 |
-
Preparation of Reactants:
-
Prepare a 1 mM stock solution of this compound in a suitable buffer (e.g., PBS with 2% DMSO).
-
Prepare large unilamellar vesicles (LUVs) of desired lipid composition (e.g., POPC/POPG 80:20) at a concentration of 10 mM by extrusion.
-
For receptor binding, purify TAAR5 and reconstitute into nanodiscs at a concentration of 50 µM.
-
Thoroughly degas all solutions prior to use.
-
-
ITC Instrument Setup:
-
Set the cell temperature to 25°C.
-
Use a stirring speed of 750 rpm.
-
Set the reference power to 10 µcal/sec.
-
-
Titration:
-
Fill the sample cell with the liposome suspension (e.g., 200 µM) or TAAR5-nanodisc solution (e.g., 10 µM).
-
Load the injection syringe with the this compound solution (e.g., 2 mM for liposomes, 100 µM for TAAR5).
-
Perform an initial injection of 0.4 µL followed by 19 injections of 2 µL at 150-second intervals.
-
-
Data Analysis:
-
Integrate the raw titration peaks to obtain the heat change per injection.
-
Correct for the heat of dilution by subtracting the data from a control titration of this compound into buffer.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.[1][2]
-
B. Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of binding kinetics, providing on- and off-rates (ka and kd) and the dissociation constant (Kd). This is valuable for studying the dynamics of this compound's interaction with immobilized targets.
The following table presents illustrative kinetic data for the interaction of this compound with a model lipid bilayer and immobilized TAAR5. This data is hypothetical.
| Immobilized Ligand | Analyte (this compound) Conc. (µM) | Association Rate (ka, M⁻¹s⁻¹) | Dissociation Rate (kd, s⁻¹) | Dissociation Constant (Kd, µM) |
| POPC/POPG Bilayer | 0.1 - 10 | (1.2 ± 0.2) x 10³ | (4.5 ± 0.5) x 10⁻³ | 3.8 ± 0.4 |
| Immobilized TAAR5 | 0.05 - 5 | (3.5 ± 0.4) x 10⁴ | (4.1 ± 0.3) x 10⁻² | 1.2 ± 0.1 |
-
Sensor Chip Preparation:
-
For lipid interaction studies, use an L1 sensor chip. Condition the chip with injections of isopropanol and NaOH as per the manufacturer's instructions.
-
For receptor binding, use a CM5 sensor chip and immobilize purified TAAR5 via amine coupling.
-
-
Liposome/Receptor Immobilization:
-
Inject the prepared liposome suspension over the L1 chip surface until a stable baseline is achieved.
-
For the CM5 chip, activate the surface with EDC/NHS and inject the purified TAAR5 solution. Deactivate remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in running buffer (e.g., HBS-P+ with 1% DMSO).
-
Inject the this compound solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis:
II. Cellular Target Engagement and Functional Assays
While biophysical methods are powerful, it is crucial to confirm target engagement in a cellular context and to assess the functional consequences of this compound binding.
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify direct binding of a compound to its target protein in cells or cell lysates.[6] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
The following table presents illustrative CETSA data for TAAR5 in the presence of this compound. This data is hypothetical.
| Target Protein | Treatment | Apparent Melting Temperature (Tm, °C) | Thermal Shift (ΔTm, °C) |
| TAAR5 | Vehicle (0.1% DMSO) | 52.3 ± 0.4 | - |
| TAAR5 | This compound (10 µM) | 55.8 ± 0.5 | +3.5 |
| Control Protein (GAPDH) | Vehicle (0.1% DMSO) | 60.1 ± 0.3 | - |
| Control Protein (GAPDH) | This compound (10 µM) | 60.3 ± 0.4 | +0.2 |
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein (e.g., HEK293 cells overexpressing TAAR5) to ~80% confluency.
-
Treat cells with this compound at the desired concentration or vehicle control for 1 hour at 37°C.
-
-
Heat Shock and Lysis:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles.
-
-
Separation and Analysis:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature by Western blot or ELISA.
-
-
Data Analysis:
III. Signaling Pathway Analysis
Assuming this compound interacts with a GPCR like TAAR5, it is important to investigate the downstream signaling cascade. TAARs often couple to Gs alpha subunits, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.
Hypothesized Signaling Pathway for this compound
Caption: Proposed signaling cascade for this compound via TAAR5 activation.
Experimental Workflow for Signaling Pathway Analysis
Caption: Workflow for elucidating this compound's downstream signaling effects.
References
- 1. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toray-research.co.jp [toray-research.co.jp]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Surface plasmon resonance for measuring interactions of proteins with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]
- 7. Determination of the affinity of drugs toward serum albumin by measurement of the quenching of the intrinsic tryptophan fluorescence of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of Docosan-1-amine: A Technical Support Guide
For researchers, scientists, and drug development professionals, optimizing the synthesis of long-chain primary amines like docosan-1-amine is crucial for advancing novel therapeutics and chemical entities. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and comparative data to enhance yield and purity in your experimental work.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several established methods, each with its own set of advantages and challenges. The selection of a particular route will depend on factors such as the availability of starting materials, desired purity, scalability, and tolerance of other functional groups in the molecule. The most common strategies include:
-
Reductive Amination: A versatile method involving the reaction of a long-chain aldehyde (docosanal) or ketone with an amine source, followed by reduction of the intermediate imine.
-
Reduction of Amides: The direct reduction of docosanamide using strong reducing agents.
-
Gabriel Synthesis: A classic method for preparing primary amines from primary alkyl halides, avoiding overalkylation.
-
Staudinger Reduction: A mild method for converting long-chain alkyl azides to primary amines.
-
Hofmann and Curtius Rearrangements: These reactions convert amides or acyl azides, respectively, into primary amines with one less carbon atom.
II. Comparative Data on Synthesis Yields
While specific yields can vary significantly based on reaction conditions and scale, the following table summarizes typical reported yields for the synthesis of long-chain primary amines, providing a baseline for comparison.
| Synthesis Method | Starting Material | Typical Yield (%) | Key Considerations |
| Reductive Amination | Docosanal | 70-95% | Choice of reducing agent and reaction conditions are critical to prevent side reactions. |
| Amide Reduction | Docosanamide | 80-95% | Requires strong, non-selective reducing agents like LiAlH₄. |
| Gabriel Synthesis | Docosyl Halide | 70-90% | Best for primary halides; avoids overalkylation but requires a deprotection step.[1][2] |
| Staudinger Reduction | Docosyl Azide | >90% | Very mild and chemoselective, but requires the synthesis of the azide precursor.[3][4] |
| Hofmann Rearrangement | Docosanamide | 60-80% | Involves harsh basic conditions and results in a product with one less carbon atom.[5] |
| Curtius Rearrangement | Docosanoyl Azide | 70-90% | Milder than Hofmann rearrangement but involves an acyl azide intermediate. |
III. Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential solutions and preventative measures.
Reductive Amination
FAQ 1: My reductive amination of docosanal is giving a low yield. What are the likely causes?
Low yields in the reductive amination of long-chain aldehydes can be attributed to several factors:
-
Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the product.
-
Ineffective Reduction: The chosen reducing agent may not be potent enough or may have degraded.
-
Side Reactions: The aldehyde may undergo self-condensation (aldol reaction) or the product amine may undergo further alkylation.
Troubleshooting Steps:
-
Promote Imine Formation:
-
Use a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards the imine.
-
Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.
-
-
Optimize Reduction:
-
Ensure your reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) is fresh and active.
-
For less reactive imines, a stronger reducing agent like NaBH₄ might be necessary, but should be added after imine formation is complete to avoid reducing the starting aldehyde.
-
-
Minimize Side Reactions:
-
Control the stoichiometry carefully to avoid excess amine which can lead to secondary amine formation.
-
Maintain a controlled temperature to minimize aldol condensation of the aldehyde.
-
dot
References
Technical Support Center: Docosan-1-Amine Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to address common challenges encountered during the purification of docosan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound and other long-chain amines?
Long-chain amines like this compound present unique purification hurdles due to their physicochemical properties. Their basicity can lead to strong interactions with acidic stationary phases like silica gel during chromatography, resulting in poor separation and tailing of peaks.[1][2] Many are susceptible to oxidation from heat or light exposure, which can generate colored impurities that are challenging to remove.[1] Additionally, their high boiling points often make vacuum distillation necessary to avoid thermal degradation.[1]
Q2: What are the most common impurities found in crude this compound samples?
Impurities in this compound can stem from starting materials, side reactions, or degradation. Common contaminants include:
-
Unreacted Starting Materials: Such as corresponding fatty acids or alkyl halides.[1]
-
Over-alkylation Products: The formation of secondary or tertiary amines instead of the desired primary amine.[1]
-
Oxidation Products: Amines can oxidize, especially when exposed to air and heat, forming colored impurities.[1]
-
Solvent and Catalyst Residues: Residual solvents from the reaction or traces of catalysts, like Raney nickel, may persist.[1]
Q3: How do I select the most appropriate purification method for this compound?
The optimal strategy depends on the physical state of your amine, its thermal stability, and the nature of the impurities.[1]
-
Recrystallization: This is an excellent method for solid amines like this compound.[1] Success hinges on identifying a solvent or solvent system where the amine is highly soluble at elevated temperatures but poorly soluble at cooler temperatures.[1]
-
Vacuum Distillation: Best suited for thermally stable liquid amines to separate them from non-volatile impurities.[1] Given this compound's high boiling point, vacuum is essential to lower the temperature and prevent degradation.[1]
-
Column Chromatography: This can be effective but requires special considerations due to the basic nature of amines.[2]
-
Acid-Base Extraction: This classic technique can be used to separate the basic amine from neutral or acidic impurities by converting it into a water-soluble salt.[3][4][5]
Q4: How can I prevent the degradation of this compound during purification and storage?
Amines are prone to degradation, particularly through oxidation.[1][6] To minimize this, limit the sample's exposure to air and heat during purification.[1] For storage, keeping the purified amine under an inert atmosphere (like argon or nitrogen) and in a cool, dark place is recommended.
Troubleshooting Guides
Problem 1: Significant tailing or streaking of the compound during silica gel column chromatography.
-
Cause: The basic amine is interacting strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This can lead to poor separation and even product loss on the column.[2]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (~0.1-1%) or ammonia, to the eluent.[2] This neutralizes the acidic sites on the silica, allowing the amine to elute more cleanly.[2]
-
Use a Different Stationary Phase: Switch to an amine-functionalized silica column, which provides a more inert environment for basic compounds.[2]
-
Employ Reversed-Phase Chromatography: Use a C18 column with an alkaline mobile phase.[2] At a high pH (two units above the amine's pKa), the amine will be in its neutral, free-base form, increasing its retention and improving the likelihood of a successful separation.[2]
-
Problem 2: Low or no yield after recrystallization.
-
Cause: The chosen solvent system is not optimal, or the product is too soluble even at low temperatures.
-
Solutions:
-
Solvent Screening: Test a variety of solvents and solvent mixtures to find one with a steep solubility curve (high solubility when hot, low solubility when cold). Given this compound's long alkyl chain, non-polar and moderately polar organic solvents are good starting points. It is soluble in ethanol, methanol, and chloroform but only slightly soluble in ether.[7][8]
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. This promotes the formation of larger, purer crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Problem 3: The purified this compound is discolored (yellow or brown).
-
Cause: The discoloration is likely due to oxidation products formed during the synthesis or purification process.[1]
-
Solutions:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtering. The charcoal can adsorb colored impurities.
-
Minimize Heat and Air Exposure: When concentrating the solution, use a rotary evaporator at the lowest effective temperature and avoid prolonged heating. Handle the compound under an inert atmosphere if possible.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₂H₄₇N | [9] |
| Molecular Weight | 325.6 g/mol | [9] |
| Appearance | White to brown solid | [9][10] |
| Melting Point | 63 °C | [9] |
| Boiling Point | 393.77 °C (estimated) | [9] |
| Solubility | Insoluble in water; Soluble in ethanol, methanol, chloroform; Slightly soluble in ether. | [7][8] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a potential recrystallization solvent (e.g., ethanol, methanol, or a mixture like hexane/ethyl acetate) dropwise while heating until the solid just dissolves.
-
Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture with swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, swirl, and reheat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).[3] Shake the funnel vigorously, venting frequently. The this compound will react to form its hydrochloride salt, which is soluble in the aqueous layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a concentrated base solution (e.g., 10 M NaOH) with swirling until the solution is strongly basic (check with pH paper). The this compound will precipitate or form an oily layer as it is converted back to its free-base form.
-
Re-extraction: Add fresh organic solvent (diethyl ether or ethyl acetate) to the flask, transfer to a separatory funnel, and shake to extract the purified amine back into the organic phase.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. youtube.com [youtube.com]
- 4. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. americanelements.com [americanelements.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Stabilizing Docosan-1-Amine in Aqueous Solutions
Welcome to the technical support center for docosan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges of stabilizing this compound in aqueous solutions. Given that this compound is a long-chain primary amine, it is practically insoluble in its free base form in water. The following troubleshooting guides and FAQs address common issues and provide strategies to achieve stable aqueous formulations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
This compound has a long C22 alkyl chain, which makes it highly hydrophobic. In its neutral (free base) form, it is practically insoluble in water. Precipitation is the most common issue and is expected when attempting to dissolve the free base directly in neutral or alkaline aqueous media.
Q2: How can I dissolve this compound in an aqueous solution?
The most effective method is to convert the amine into its protonated salt form. As a primary amine, this compound acts as a weak base. By lowering the pH of the solution with an acid, the amine group (-NH₂) becomes protonated (-NH₃⁺), forming a cationic ammonium salt (e.g., this compound hydrochloride). This salt is significantly more water-soluble than the free base due to the strong ion-dipole interactions between the charged headgroup and water molecules.[1][2][3]
Q3: What is the ideal pH for dissolving this compound?
The ideal pH should be well below the pKa of the conjugate acid (R-NH₃⁺). The pKa for long-chain primary amines is typically around 10.6.[4] To ensure that at least 99% of the amine is in its protonated, soluble form, the pH of the solution should be at least 2 pH units below the pKa. Therefore, a pH of 8.5 or lower is recommended. For practical purposes, preparing solutions in a pH range of 4-6 is a common starting point.
Q4: Can I use surfactants to stabilize this compound?
Yes, surfactants can be used to stabilize this compound, especially if you need to work at a pH closer to neutral where the free base might exist. This compound itself, particularly in its protonated form, is a cationic surfactant and can form micelles above its critical micelle concentration (CMC).[5][6][7] Using non-ionic or other compatible cationic surfactants can help to form mixed micelles, which can encapsulate the hydrophobic tail of the this compound molecule, thereby increasing its stability in the aqueous phase.
Q5: Are there other excipients that can help stabilize this compound?
Cyclodextrins are another class of excipients that can improve the solubility and stability of hydrophobic molecules. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The long alkyl chain of this compound can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that is more soluble in water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | The pH of the aqueous solution is too high (neutral or alkaline), causing this compound to be in its insoluble free base form. | Lower the pH of the solution to below 8.5 (ideally pH 4-6) using a suitable acid (e.g., HCl) to protonate the amine. |
| Cloudiness or Haze | The concentration of this compound may be above its solubility limit at the given pH and temperature, or the solution is close to the pKa. | 1. Ensure the pH is sufficiently low. 2. Gently warm the solution to increase solubility. 3. Add a co-solvent like ethanol or isopropanol (up to 10-20% v/v). 4. Add a suitable surfactant or cyclodextrin. |
| Phase Separation | This can occur if a co-solvent is used at too high a concentration, or if the ionic strength of the solution is altered significantly, causing the this compound salt to "salt out". | 1. Reduce the concentration of the co-solvent. 2. If using buffers, start with a low buffer concentration. 3. Ensure complete protonation by checking and adjusting the pH. |
| Gel Formation | At higher concentrations, long-chain amine salts can form liquid crystalline phases or gels. | 1. Dilute the solution. 2. Increase the temperature. 3. Add a co-solvent or a hydrotrope to disrupt the ordered structure. |
Physicochemical Data for Long-Chain Primary Amines
Note: Specific experimental data for this compound is limited. The following table provides typical values for analogous long-chain primary amines.
| Parameter | Value | Significance |
| Molecular Formula | C₂₂H₄₇N | - |
| Molecular Weight | 325.6 g/mol | [8] |
| Appearance | White powder/solid | [9] |
| pKa of Conjugate Acid (R-NH₃⁺) | ~10.6 | [4] |
| Aqueous Solubility (Free Base) | Practically Insoluble | [5] |
| Aqueous Solubility (Protonated Salt) | Significantly Increased | [2][5] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound Hydrochloride
Objective: To prepare a 1 mg/mL aqueous stock solution of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
Purified water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Weigh out the desired amount of this compound. For a 10 mL of a 1 mg/mL solution, weigh 10 mg.
-
To the this compound powder, add approximately 8 mL of purified water.
-
While stirring, slowly add 0.1 M HCl dropwise. Monitor the pH of the solution continuously.
-
Continue adding HCl until the this compound has completely dissolved and the pH of the solution is between 5.0 and 6.0.
-
Once dissolved, transfer the solution to a 10 mL volumetric flask.
-
Rinse the original container with a small amount of purified water and add it to the volumetric flask.
-
Bring the final volume to 10 mL with purified water.
-
Confirm the final pH. If necessary, adjust with a very small amount of 0.1 M HCl or 0.1 M NaOH.
Protocol 2: Stabilization using a Non-Ionic Surfactant
Objective: To prepare a stabilized aqueous formulation of this compound at a pH closer to neutral.
Materials:
-
This compound hydrochloride (prepared as per Protocol 1 or purchased)
-
Polysorbate 80 (or other suitable non-ionic surfactant)
-
Phosphate buffer (pH 7.4)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of this compound hydrochloride (e.g., 10 mg/mL) in water at pH 5.0.
-
In a separate vessel, prepare the desired concentration of the non-ionic surfactant in the phosphate buffer (e.g., 1% w/v Polysorbate 80 in pH 7.4 buffer).
-
While vigorously stirring the surfactant/buffer solution, slowly add the this compound hydrochloride stock solution to reach the desired final concentration.
-
The surfactant will help to keep the this compound solubilized as the pH is raised by the buffer.
-
Allow the solution to stir for at least 30 minutes to ensure homogeneity.
-
Visually inspect for any signs of precipitation or cloudiness.
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Mechanisms for solubilizing this compound in water.
References
- 1. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 2. youtube.com [youtube.com]
- 3. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Diverse Applications of Fatty Amines Across Industries - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 7. Cationic surfactants and fatty amines [nouryon.com]
- 8. 1-Docosanamine | C22H47N | CID 84218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
troubleshooting docosan-1-amine aggregation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with docosan-1-amine. The information provided is designed to address common aggregation issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly?
This compound is a long-chain primary amine, making it an amphiphilic molecule with a polar amine head and a long, nonpolar hydrocarbon tail.[1][2] Its solubility is highly dependent on the solvent's polarity. It exhibits poor solubility in water and better solubility in organic solvents.[3][4] If you are experiencing dissolution issues, consider the following:
-
Solvent Choice: Ensure you are using a suitable organic solvent. Non-polar solvents like hexane and ether, or polar aprotic solvents like chloroform, are generally good choices.[5] For applications requiring an aqueous environment, co-solvents or the use of surfactants may be necessary.
-
Temperature: Gently warming the solvent while dissolving the this compound can increase its solubility.[5]
-
Sonication: Using an ultrasonic bath can help to break up aggregates and promote dissolution.
Q2: My this compound solution is cloudy or has formed a precipitate. What is happening?
Cloudiness or precipitation is a strong indicator of aggregation. Due to its amphiphilic nature, this compound molecules can self-assemble into larger structures, such as micelles, especially in polar solvents like water.[6] This aggregation is driven by the hydrophobic effect, where the nonpolar tails cluster together to minimize contact with water.
Factors that can promote aggregation include:
-
Concentration: Above a certain concentration, known as the Critical Micelle Concentration (CMC), the formation of micelles is thermodynamically favorable.[6]
-
Solvent Polarity: Aggregation is more pronounced in polar solvents that do not favorably solvate the long hydrocarbon tail.
-
pH: The charge of the amine head group is pH-dependent. At lower pH, the amine group is protonated (R-NH3+), which can influence its solubility and aggregation behavior.[7]
-
Temperature: While heating can aid initial dissolution, temperature changes can also affect solubility and lead to precipitation upon cooling.
Q3: How can I prevent the aggregation of this compound in my experiments?
Preventing aggregation is key to obtaining reliable and reproducible experimental results. Here are some strategies:
-
Optimize Solvent System: Use a co-solvent system (e.g., water-ethanol mixture) to improve the solubility of the entire molecule.
-
Control the pH: Adjusting the pH of the solution can alter the charge of the amine head group and potentially increase solubility and reduce aggregation. For primary amines, a pH below 10 will result in a positively charged headgroup.[7]
-
Use of Surfactants/Detergents: Adding a small amount of a suitable surfactant can help to stabilize this compound in solution and prevent self-aggregation.
-
Maintain Consistent Temperature: Avoid drastic temperature fluctuations during your experiment.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility | Reference(s) |
| Water | High | Sparingly Soluble / Insoluble | [3][4] |
| Ethanol | High | Soluble | [3] |
| Methanol | High | Soluble | [1] |
| Chloroform | Medium | Soluble | [3] |
| Hexane | Low | Soluble | [5] |
| Diethyl Ether | Low | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Likely Soluble | N/A |
| N,N-Dimethylformamide (DMF) | High (Aprotic) | Likely Soluble | N/A |
Note: "Likely Soluble" is inferred from the general solubility of long-chain amines in polar aprotic solvents.
Experimental Protocols
Protocol: General Procedure for Dissolving this compound
This protocol provides a general methodology for dissolving this compound while minimizing the risk of aggregation.
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the solubility data in Table 1.
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry glass vial.
-
Initial Solvent Addition: Add a small volume of the chosen solvent to the vial.
-
Dissolution:
-
Gently swirl the vial to wet the powder.
-
If necessary, use a vortex mixer at a low to medium speed.
-
For poorly soluble systems, gentle warming of the vial in a water bath (do not exceed 40-50°C) can be employed.
-
Alternatively, place the vial in an ultrasonic bath for short intervals (1-2 minutes) to aid dissolution.
-
-
Dilution: Once the this compound is fully dissolved, add the remaining solvent to reach the final desired concentration.
-
Visual Inspection: Visually inspect the solution for any signs of cloudiness or precipitation. A clear, homogenous solution indicates successful dissolution.
-
Storage: Store the prepared solution in a tightly sealed container to prevent solvent evaporation. For long-term storage, refer to the manufacturer's recommendations.
Mandatory Visualizations
Caption: Amphiphilic structure of this compound.
Caption: Diagram of a this compound micelle.
Caption: Troubleshooting workflow for aggregation.
References
- 1. byjus.com [byjus.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound|CAS 14130-06-4|High-Purity [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. Surfactant - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Docosan-1-amine Reaction Conditions
Welcome to the technical support center for the synthesis and purification of docosan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary synthetic routes for this compound involve starting from either docosanoic acid or a docosyl halide, such as 1-bromodocosane. Key methods include:
-
Reduction of Docosanamide: Docosanoic acid is converted to its corresponding amide, which is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Reductive Amination of Docosanal: This involves the reaction of docosanal (the corresponding aldehyde) with ammonia in the presence of a reducing agent.
-
Nucleophilic Substitution of Docosyl Halide: 1-Bromodocosane can be reacted with ammonia or a protected amine equivalent (like in the Gabriel synthesis) to yield this compound. Direct alkylation with ammonia can often lead to mixtures of primary, secondary, and tertiary amines.[1][2]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in this compound synthesis can stem from several factors. Refer to the troubleshooting guide below for a systematic approach. Common causes include:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor reagent stoichiometry.
-
Side Reactions: The formation of byproducts, such as over-alkylation to form secondary (didocosylamine) and tertiary (tridocosylamine) amines, is a frequent issue, especially in alkyl halide routes.[1][3]
-
Product Degradation: Long-chain amines can be susceptible to oxidation, particularly at elevated temperatures in the presence of air.[4]
-
Loss During Workup/Purification: Due to its long alkyl chain, this compound has unique solubility properties that can lead to losses during aqueous workup or precipitation. Its basicity can cause it to bind strongly to silica gel during chromatography, leading to streaking and poor recovery.[4]
Q3: I am observing significant amounts of secondary and tertiary amine impurities. How can I minimize these?
A3: Over-alkylation is a classic problem in amine synthesis.[1] To favor the formation of the primary amine, consider the following strategies:
-
Use a Large Excess of Ammonia: When using the alkyl halide method, employing a significant molar excess of ammonia can statistically favor the mono-alkylation product.[1]
-
Gabriel Synthesis: This method uses phthalimide as an ammonia surrogate. The bulky nature of the phthalimide anion prevents over-alkylation. The resulting N-docosylphthalimide is then cleaved (e.g., with hydrazine) to release the primary amine.
-
Use a Protected Amine Source: Reacting the alkyl halide with sodium azide to form docosyl azide, followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation), provides a clean route to the primary amine.
Q4: What is the best method to purify crude this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.[4]
-
Recrystallization: This is an excellent method for solid amines like this compound. The key is to find a solvent system where the amine is soluble at high temperatures but sparingly soluble at room or lower temperatures.[4]
-
Vacuum Distillation: Due to its high boiling point, distillation must be performed under high vacuum to prevent thermal degradation.[4] This is effective for removing non-volatile impurities.
-
Column Chromatography: Standard silica gel chromatography can be problematic due to the basicity of the amine.[5] To mitigate this, you can:
-
Acid-Base Extraction: The amine can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the removal of non-basic organic impurities by washing with an organic solvent. The amine is then regenerated by adding a base (e.g., NaOH) and extracted into an organic solvent.
Troubleshooting Guides
Issue 1: Low Product Yield or Incomplete Reaction
This guide provides a step-by-step approach to diagnosing and resolving issues related to low reaction yields.
Data Presentation: Reaction Parameter Optimization
The following table summarizes key parameters for optimizing the synthesis of this compound from 1-bromodocosane and ammonia.
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale |
| NH₃:Substrate Ratio | 1:1 to 3:1 | >10:1 (or use liquid NH₃ as solvent) | Minimizes over-alkylation to secondary and tertiary amines by increasing the probability of the alkyl halide reacting with ammonia instead of the product amine.[1] |
| Temperature | < 60 °C | 80 - 120 °C (in a sealed vessel) | Ensures sufficient reaction rate for the Sₙ2 displacement. Higher temperatures can increase side reactions. |
| Solvent | Protic (e.g., Ethanol) | Aprotic polar (e.g., DMF, NMP) or no solvent (using excess liquid NH₃) | Protic solvents can solvate the ammonia nucleophile, reducing its reactivity. |
| Reaction Time | < 12 hours | 24 - 48 hours | Long reaction times are often necessary for sterically hindered or less reactive substrates to proceed to completion. |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents potential oxidation of the amine product, especially at elevated temperatures.[4] |
Experimental Protocols
Protocol 1: Synthesis via Reduction of Docosanamide
This two-step protocol starts from commercially available docosanoic acid.
Methodology:
-
Amide Formation: To a solution of docosanoic acid (1 eq.) in anhydrous toluene, add thionyl chloride (1.5 eq.) dropwise at room temperature under a nitrogen atmosphere. Heat the mixture to reflux for 2 hours. After cooling, the solvent is removed under reduced pressure. The crude acid chloride is then slowly added to a stirred solution of concentrated ammonium hydroxide at 0 °C. The mixture is stirred at room temperature for 4 hours. The resulting white precipitate (docosanamide) is collected by filtration, washed thoroughly with water and cold acetone, and dried under vacuum.
-
Amide Reduction: In a flame-dried flask under nitrogen, a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared. The docosanamide (1 eq.), dissolved in hot anhydrous THF, is added slowly to the LiAlH₄ suspension. The reaction mixture is then heated to reflux for 12-18 hours.
-
Workup and Purification: After cooling the reaction to 0 °C, the excess LiAlH₄ is quenched cautiously by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup). The resulting granular precipitate is filtered off through a pad of Celite®, and the filter cake is washed with THF. The combined filtrates are concentrated, and the residue is purified by recrystallization (e.g., from an ethanol/hexane mixture) to yield pure this compound.
Data Presentation: Analytical Characterization
The final product should be characterized to confirm its identity and purity.
| Analytical Technique | Expected Result for this compound | Purpose |
| ¹H NMR | A triplet at ~2.7 ppm (-CH₂-NH₂), a broad singlet for the -NH₂ protons, and a large multiplet at ~1.25 ppm for the long alkyl chain protons. | Confirms chemical structure and identifies key functional groups. |
| ¹³C NMR | A peak at ~42 ppm for the carbon attached to the nitrogen, and a series of peaks between 14-34 ppm for the alkyl chain. | Confirms the carbon skeleton of the molecule. |
| GC-MS | A single major peak with a molecular ion (M⁺) corresponding to the mass of this compound (m/z = 325.6).[6][7] | Assesses purity and confirms molecular weight.[8][9] |
| FT-IR | N-H stretching bands (two for primary amine) around 3300-3400 cm⁻¹, and C-H stretching bands around 2850-2950 cm⁻¹. | Identifies the presence of the primary amine and alkyl functionalities. |
| Melting Point | Literature value is approximately 73-75 °C. | A sharp melting point close to the literature value indicates high purity. |
References
- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Chemical Reactions of Amines - GeeksforGeeks [geeksforgeeks.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 1-Docosanamine | C22H47N | CID 84218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Analysis of docosanol using GC/MS: Method development, validation, and application to ex vivo human skin permeation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of docosanol using GC/MS: Method development, validation, and application to ex vivo human skin permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding side reactions with docosan-1-amine
Welcome to the technical support center for docosan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The primary reactivity of this compound stems from the nucleophilic nature of its primary amine group. The most prevalent side reactions include:
-
Over-alkylation: When reacting this compound with alkyl halides, the resulting secondary amine is often more nucleophilic than the primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium salts. This results in a mixture of products that can be difficult to separate.
-
Diacylation: In acylation reactions, while less common than over-alkylation, it is possible for the initially formed amide to undergo a second acylation under harsh conditions, though this is generally not a significant issue.
-
Oxidation: Primary amines are susceptible to oxidation, which can lead to the formation of various byproducts. It is crucial to handle this compound under an inert atmosphere and avoid prolonged exposure to air and light.
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Incomplete Reactions: Due to its long, nonpolar alkyl chain, this compound can exhibit poor solubility in certain polar solvents, which may lead to incomplete reactions or require elevated temperatures and longer reaction times.
Q2: How can I prevent over-alkylation when performing N-alkylation of this compound?
A2: Preventing over-alkylation is a common challenge with primary amines.[1] Here are a few effective strategies:
-
Use a Large Excess of the Amine: Employing a significant molar excess of this compound relative to the alkylating agent can favor the mono-alkylation product. However, this approach can be atom-inefficient and requires removal of the excess amine post-reaction.
-
Reductive Amination: This is a highly effective method for controlled mono-alkylation.[1][2][3] The reaction involves the formation of an imine intermediate by reacting this compound with an aldehyde or ketone, followed by in-situ reduction to the desired secondary amine. This two-step, one-pot procedure avoids the direct use of alkyl halides and minimizes the risk of over-alkylation.
-
Use of Protecting Groups: The amine can be protected, for example as a carbamate, to prevent reaction.[4][5][6] After performing other desired transformations on the molecule, the protecting group can be removed to reveal the primary amine.
Q3: I am struggling with the purification of my this compound derivative. What are the recommended methods?
A3: The purification strategy will depend on the nature of your derivative and the impurities present. Given the long alkyl chain of this compound, its derivatives are typically nonpolar.
-
Acid-Base Extraction: This is a fundamental and highly effective technique. Your nonpolar this compound derivative will be soluble in organic solvents. By washing the organic solution with an aqueous acid (e.g., 1M HCl), the basic amine will be protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer. Neutral and acidic impurities will remain in the organic layer. The aqueous layer can then be collected, basified (e.g., with 1M NaOH) to deprotonate the ammonium salt, and the free amine can be extracted back into an organic solvent.
-
Chromatography: While sometimes challenging for very nonpolar compounds, column chromatography on silica gel is a standard method. A solvent system with a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can help to prevent tailing of the amine on the acidic silica gel.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for purification. The choice of solvent will depend on the specific properties of your compound.
Q4: What are the best practices for handling and storing this compound?
A4: Due to its nature as a primary amine, proper handling and storage are important to maintain its purity and ensure safety.
-
Storage: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7][8] It should be kept away from incompatible substances such as strong oxidizing agents and acids.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reaction
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound | The long alkyl chain can limit solubility in some polar aprotic solvents. Try using a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF), or a mixture. Gentle heating may also improve solubility and reaction rate. |
| Ineffective coupling reagent | Not all coupling reagents are equally effective for all substrates. For sterically hindered or electron-deficient carboxylic acids, or for poorly nucleophilic amines, a more powerful coupling reagent may be needed. Consider screening different classes of coupling reagents (e.g., carbodiimides like EDC, phosphonium salts like PyBOP, or uronium salts like HATU).[9] |
| Side reaction with coupling reagent | Some coupling reagents can react with the amine to form a guanidinium by-product.[10] Ensure the correct order of addition (typically activating the carboxylic acid before adding the amine). |
| Incomplete reaction | Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature or reaction time. |
Issue 2: Multiple Products in Reductive Amination
| Potential Cause | Troubleshooting Step |
| Reduction of the aldehyde/ketone | If a strong reducing agent like sodium borohydride is used, it can reduce the starting carbonyl compound before imine formation is complete.[2] Use a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3] |
| Incomplete imine formation | Imine formation is often acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate this step.[11] Monitor imine formation by TLC or NMR before adding the reducing agent. |
| Over-alkylation of the product | While less common in reductive amination than with alkyl halides, if the product is a primary amine (from reacting with ammonia), it can potentially react with another equivalent of the carbonyl compound. Ensure a stoichiometry that favors the desired product. |
| Impure starting materials | Ensure the purity of the this compound and the carbonyl compound, as impurities can lead to side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with this compound
This protocol describes a general method for the synthesis of an amide from this compound and a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Carboxylic acid
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture, followed by the addition of DIPEA (2.0 equivalents).
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Expected Yield: 70-95% (dependent on the carboxylic acid substrate).
Protocol 2: Reductive Amination of an Aldehyde with this compound
This protocol outlines a one-pot reductive amination procedure using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde (1.0 equivalent)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.1 equivalents) and the aldehyde (1.0 equivalent) in anhydrous DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by desired method (e.g., column chromatography).
Expected Yield: 60-90% (dependent on the aldehyde substrate).
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility at 25°C | Observations |
| Dichloromethane (DCM) | Soluble | Readily dissolves to form a clear solution. |
| Tetrahydrofuran (THF) | Soluble | Dissolves well. |
| Chloroform | Soluble | High solubility. |
| Toluene | Soluble with warming | May require gentle heating to fully dissolve. |
| Methanol | Sparingly soluble | Limited solubility at room temperature. |
| Ethanol | Sparingly soluble | Limited solubility at room temperature. |
| Water | Insoluble | Forms a waxy solid that does not dissolve. |
| Hexanes | Soluble with warming | Soluble upon heating. |
Table 2: Comparison of Coupling Reagents for Amide Synthesis with Fatty Amines
| Coupling Reagent System | Typical Yield Range | Key Advantages | Potential Side Reactions |
| EDC/HOBt | 70-95% | Readily available, water-soluble byproducts. | Racemization (minimized by HOBt). |
| HATU/DIPEA | 85-98% | High efficiency, fast reaction times, good for hindered substrates. | Can be expensive. |
| PyBOP/DIPEA | 80-95% | Effective for a wide range of substrates. | Potential for guanidinium byproduct formation. |
| SOCl₂ then amine | 60-85% | Inexpensive. | Harsh conditions, not suitable for sensitive substrates. |
Visualizations
Caption: Workflow for a typical amide coupling reaction.
Caption: Decision tree for avoiding over-alkylation.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Refining Docosan-1-amine Quantification Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of docosan-1-amine.
Frequently Asked Questions (FAQs)
1. Which analytical technique is most suitable for this compound quantification?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound. The choice often depends on the sample matrix, required sensitivity, and available instrumentation.
-
GC-MS is a robust technique, particularly for volatile compounds. However, due to the low volatility of this compound, derivatization is essential to improve its chromatographic properties.[1]
-
LC-MS/MS offers high sensitivity and specificity and is well-suited for analyzing compounds in complex biological matrices.[2] Derivatization can also be employed in LC-MS/MS to enhance ionization efficiency and chromatographic retention.[3]
2. Why is derivatization necessary for this compound analysis?
This compound is a long-chain primary amine with low volatility and may exhibit poor peak shape in gas chromatography.[1] Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, leading to improved chromatographic separation and detection. In LC-MS, derivatization can improve ionization efficiency and retention on reversed-phase columns.[3]
3. What are the recommended derivatization reagents for this compound?
-
For GC-MS: Trifluoroacetic anhydride (TFAA) is a common acylating agent that reacts with primary amines to form stable and volatile derivatives.[4]
-
For LC-MS/MS: Dansyl chloride is a widely used derivatizing agent that reacts with primary and secondary amines to form fluorescent and readily ionizable derivatives, significantly enhancing detection sensitivity.[5]
4. How can I choose a suitable internal standard for this compound quantification?
An ideal internal standard (IS) should be chemically similar to the analyte but have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. For this compound, a stable isotope-labeled (SIL) version, such as this compound-d4, would be the gold standard as it co-elutes and experiences similar matrix effects.[6] If a SIL IS is unavailable, a structural analog with a similar long alkyl chain, such as eicosane-1-amine (C20) or tetracosan-1-amine (C24), can be used.[7]
5. What are the typical storage and stability considerations for this compound samples?
Long-chain amines can be prone to degradation. It is recommended to store samples at low temperatures (-20°C or -80°C) to minimize degradation.[8] Analyte stability in the biological matrix and during sample processing should be thoroughly evaluated during method validation.[9]
Troubleshooting Guides
GC-MS Analysis
Issue 1: Peak Tailing
-
Symptom: Asymmetrical peaks with a "tail" extending to the right.
-
Possible Causes & Solutions:
-
Incomplete Derivatization: Underivatized this compound is polar and can interact with active sites in the GC system.
-
Solution: Optimize the derivatization reaction by ensuring anhydrous conditions, using a sufficient excess of the derivatizing reagent, and optimizing reaction time and temperature.[10]
-
-
Active Sites in the GC System: Silanol groups on the injector liner or column can interact with the amine.
-
Solution: Use a deactivated injector liner and a high-quality, inert GC column. Regular maintenance, including trimming the column, can help.[11]
-
-
Improper Column Installation: A poor column cut or incorrect installation can create dead volumes.
-
Solution: Ensure a clean, square cut of the column and proper installation into the injector and detector according to the manufacturer's guidelines.[12]
-
-
Issue 2: Low Signal Intensity/Poor Sensitivity
-
Symptom: The peak for this compound is very small or not detectable.
-
Possible Causes & Solutions:
-
Inefficient Derivatization: The derivatization reaction may not be proceeding to completion.
-
Solution: Re-evaluate and optimize the derivatization protocol as described for peak tailing.
-
-
Injector Issues: The sample may not be transferring efficiently to the column.
-
Solution: Check the injector temperature, septum for leaks, and liner for contamination.[12]
-
-
MS Tuning: The mass spectrometer may not be optimally tuned for the target ions.
-
Solution: Perform a tune of the mass spectrometer according to the manufacturer's recommendations.
-
-
LC-MS/MS Analysis
Issue 1: Matrix Effects (Ion Suppression or Enhancement)
-
Symptom: Inconsistent and irreproducible results between samples, particularly in biological matrices.
-
Possible Causes & Solutions:
-
Co-eluting Matrix Components: Molecules from the sample matrix (e.g., phospholipids from plasma) can co-elute with this compound and interfere with its ionization.[13]
-
Solution 1: Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) to remove interfering components.[14]
-
Solution 2: Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from matrix interferences.[15]
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will be affected by the matrix in the same way as the analyte, effectively compensating for ion suppression or enhancement.[6]
-
-
Issue 2: Poor Peak Shape
-
Symptom: Broad or split peaks.
-
Possible Causes & Solutions:
-
Suboptimal Chromatographic Conditions: The mobile phase pH or composition may not be suitable for the analyte.
-
Solution: For the dansylated derivative, ensure the mobile phase composition is optimized for good peak shape on a C18 column.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Degradation: The column performance may have deteriorated.
-
Solution: Replace the column with a new one of the same type.
-
-
Quantitative Data Summary
The following tables provide representative quantitative parameters for the analysis of long-chain primary amines using GC-MS and LC-MS/MS. These values are intended as a general guide and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Representative GC-MS Quantitative Parameters for Long-Chain Primary Amines (as TFAA derivatives)
| Parameter | Typical Value | Reference |
| Linearity Range | 10 - 1000 ng/mL | N/A |
| Limit of Detection (LOD) | 1 - 5 ng/mL | [16][17] |
| Limit of Quantification (LOQ) | 5 - 15 ng/mL | [16][17] |
| Intraday Precision (%RSD) | < 10% | N/A |
| Interday Precision (%RSD) | < 15% | N/A |
| Accuracy (% Bias) | ± 15% | N/A |
Table 2: Representative LC-MS/MS Quantitative Parameters for Long-Chain Primary Amines (as Dansyl derivatives)
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 500 ng/mL | [18] |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | [18] |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL | [18] |
| Intraday Precision (%RSD) | < 10% | N/A |
| Interday Precision (%RSD) | < 15% | N/A |
| Accuracy (% Bias) | ± 15% | N/A |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS with TFAA Derivatization
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., eicosane-1-amine, 1 µg/mL in methanol).
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
2. Derivatization
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet: Splitless, 280°C
-
Oven Program: 150°C for 1 min, ramp to 300°C at 15°C/min, hold for 10 min
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
MS System: Agilent 5977A MSD or equivalent
-
Ionization: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound-TFA (m/z): Monitor characteristic fragment ions (e.g., M-R, alpha cleavage fragments). The exact m/z values would need to be determined from the mass spectrum of the derivatized standard.[4]
-
Internal Standard-TFA (m/z): Monitor characteristic fragment ions for the derivatized internal standard.
-
Protocol 2: Quantification of this compound by LC-MS/MS with Dansyl Chloride Derivatization
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., this compound-d4, 1 µg/mL in methanol).
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
2. Derivatization
-
Add 100 µL of 100 mM sodium carbonate buffer (pH 9.5) to the supernatant.
-
Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Vortex and incubate at 60°C for 30 minutes in the dark.[3]
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 200 µL of mobile phase A for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 60% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
MS/MS System: Sciex QTRAP 6500 or equivalent
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Dansyl-Docosan-1-amine: Precursor ion [M+H]+ to a characteristic product ion. The exact transition would be determined by infusing the derivatized standard. A common product ion for dansylated amines is m/z 170/171.
-
Dansyl-Internal Standard: Precursor ion [M+H]+ to a characteristic product ion.
-
Visualizations
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. rsc.org [rsc.org]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples [mdpi.com]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. an.shimadzu.com [an.shimadzu.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Docosan-1-Amine Functionalization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the functionalization of docosan-1-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of functionalizing this compound, a long-chain, lipophilic primary amine.
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: My amide coupling reaction with this compound is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in amide bond formation involving this compound can stem from several factors, often related to its long, hydrophobic alkyl chain and potential solubility issues. Here’s a step-by-step troubleshooting guide:
-
Ensure Anhydrous Conditions: Amide coupling reactions are highly sensitive to moisture. Water can hydrolyze activated carboxylic acid intermediates, preventing amide formation.
-
Solution: Thoroughly dry all glassware. Use anhydrous solvents, and handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).
-
-
Verify Reagent Quality and Stoichiometry: The purity and molar ratios of your reactants are critical.
-
Solution:
-
Confirm the purity of this compound, the carboxylic acid, and coupling reagents using techniques like NMR or LC-MS.
-
A common starting point is a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine relative to the carboxylic acid. However, the optimal stoichiometry can vary.
-
-
-
Optimize Carboxylic Acid Activation: Incomplete activation of the carboxylic acid is a frequent cause of low yields.
-
Solution:
-
Choose an appropriate coupling reagent. For sterically hindered or electron-deficient partners, stronger coupling reagents like HATU or COMU are often more effective than EDC/HOBt.
-
Pre-activate the carboxylic acid by stirring it with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding this compound.
-
-
-
Address Solubility Issues: this compound and its derivatives are highly lipophilic and may have poor solubility in common polar aprotic solvents like DMF or acetonitrile, especially at lower temperatures.
-
Solution:
-
Screen different anhydrous solvents. Dichloromethane (DCM), tetrahydrofuran (THF), or mixtures like DCM/DMF might improve solubility.
-
Consider gently heating the reaction mixture (e.g., to 40-50 °C) to improve solubility and reaction rate, but monitor for potential side reactions or degradation.
-
-
-
Minimize Steric Hindrance: The long alkyl chain of this compound doesn't typically cause significant steric hindrance at the amine, but the coupling partner might.
-
Solution: For sterically demanding carboxylic acids, consider converting the acid to an acyl fluoride using reagents like TFFH or BTFFH. Acyl fluorides are highly reactive intermediates that can overcome steric challenges.[1]
-
Issue 2: Complications in Reductive Amination
Question: I am attempting a reductive amination with this compound and an aldehyde/ketone, but the reaction is inefficient. What should I check?
Answer:
Reductive amination is a powerful method for forming C-N bonds. Here are common pitfalls and solutions when working with this compound:
-
Inefficient Imine Formation: The first step, the formation of the imine intermediate, is an equilibrium process.
-
Solution:
-
The reaction is often catalyzed by a small amount of acid (e.g., acetic acid). The optimal pH is typically weakly acidic (around 4-6).
-
To drive the equilibrium towards the imine, remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture.
-
-
-
Incorrect Choice of Reducing Agent: The choice of reducing agent is crucial for selectivity.
-
Solution:
-
Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that is effective at reducing imines but not aldehydes or ketones at neutral or slightly acidic pH. This allows for a one-pot reaction where the reducing agent is present from the start.[2][3]
-
Sodium triacetoxyborohydride (STAB) is another mild and selective reagent, often used in solvents like dichloroethane (DCE) or DCM. It is particularly effective for less reactive substrates.[4]
-
Sodium borohydride (NaBH₄) can also be used, but it will reduce the starting aldehyde/ketone. Therefore, it should only be added after sufficient time has been allowed for complete imine formation.[4]
-
-
-
Side Reactions: Over-alkylation can be an issue if the newly formed secondary amine reacts with another molecule of the aldehyde/ketone.
-
Solution: A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can sometimes minimize this side reaction.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for an amide coupling reaction with this compound?
A1: A good starting point for a small-scale reaction would be:
-
Reactants: Carboxylic acid (1.0 eq.), this compound (1.2 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.).
-
Solvent: Anhydrous DCM or THF.
-
Procedure: Dissolve the carboxylic acid in the solvent. Add HATU and DIPEA and stir for 15 minutes at room temperature for pre-activation. Add the this compound and let the reaction proceed at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
Q2: How can I purify the functionalized this compound product?
A2: Due to the lipophilic nature of this compound derivatives, purification can be challenging.
-
Column Chromatography: This is a common method. Use a less polar solvent system than for more polar compounds. A gradient of hexane/ethyl acetate or DCM/methanol is often effective. Adding a small amount of triethylamine (~0.5%) to the eluent can help to prevent the amine from streaking on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization can be a very effective purification method. Test various solvents; for these long-chain derivatives, less polar solvents or solvent mixtures might be required.
-
Acid-Base Extraction: If the functionalization reaction does not introduce an acidic or basic group, you can dissolve the crude product in a non-polar organic solvent (e.g., hexane or ether) and wash with a dilute acid (e.g., 1 M HCl) to remove any unreacted this compound as its hydrochloride salt. Then wash with a dilute base (e.g., saturated NaHCO₃) to remove any acidic starting materials or byproducts.
Q3: Which analytical techniques are best for characterizing my functionalized this compound?
A3: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of your product. You should see characteristic shifts corresponding to the newly formed bond (e.g., an amide proton signal in ¹H NMR) and changes in the chemical shifts of the carbons and protons near the reaction site.
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF will help to confirm the molecular weight of your product.
-
FTIR Spectroscopy: This can be used to identify the presence of new functional groups, for example, a strong carbonyl stretch for an amide bond (typically around 1650 cm⁻¹).
Q4: I am functionalizing this compound with an NHS ester. What are the key considerations?
A4: N-hydroxysuccinimide (NHS) ester reactions are a common way to form amide bonds.
-
pH: The reaction is highly pH-dependent. The optimal pH range is typically 8.3-8.5. Below this range, the amine is protonated and non-nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.[6][7]
-
Buffer: Use an amine-free buffer, such as sodium bicarbonate or phosphate buffer, to avoid reaction with the buffer components.[7]
-
Solvent: If the NHS ester has poor water solubility, it can be dissolved in a small amount of an anhydrous, water-miscible organic solvent like DMSO or DMF before being added to the aqueous buffer solution containing the amine.[6]
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Common Additive | Typical Base | Advantages | Disadvantages |
| EDC (Carbodiimide) | HOBt, Oxyma | DIPEA, Et₃N | Cost-effective, water-soluble byproducts. | Can cause racemization, lower efficiency for hindered substrates. |
| HATU (Uronium salt) | None required | DIPEA, 2,4,6-Collidine | High efficiency, fast reaction times, low racemization. | More expensive, can be moisture-sensitive. |
| COMU (Uronium salt) | None required | DIPEA | Similar to HATU but with more soluble byproducts. | Higher cost. |
| Acyl Chloride | None required | Pyridine, Et₃N | Highly reactive. | Harsh formation conditions (e.g., SOCl₂, oxalyl chloride), can lead to side reactions. |
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Features |
| NaBH(OAc)₃ (STAB) | DCE, DCM, THF | Mild and selective; tolerates many functional groups.[4] |
| NaBH₃CN | Methanol, Ethanol | Selective for imines over carbonyls at pH ~6-7.[2][4] |
| NaBH₄ | Methanol, Ethanol | Reduces both imines and carbonyls; must be added after imine formation is complete.[4] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM or THF.
-
Add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) in one portion.
-
If the amine is used as a hydrochloride salt, add 1.0 equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS. Reaction times can vary from 1 to 24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for amide coupling of this compound using HATU.
Caption: Troubleshooting logic for low-yield amide coupling reactions.
References
- 1. 1-Docosanamine | C22H47N | CID 84218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP3562924B1 - Compositions d'huile lubrifiante à faible viscosité pour turbomachines - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. US9206372B2 - Lubricant compositions from renewable base stocks with improved properties - Google Patents [patents.google.com]
- 7. US20120065112A1 - Lubricant composition with improved varnish deposit resistance - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Docosan-1-amine and Other Long-Chain Amines in Drug Delivery and Gene Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain amines are fundamental components in the development of non-viral vectors for drug and gene delivery. Their amphiphilic nature, characterized by a hydrophilic amine headgroup and a lipophilic alkyl tail, allows for the formation of cationic lipids and liposomes that can efficiently encapsulate and transport therapeutic payloads into cells. The length of the alkyl chain is a critical parameter that significantly influences the physicochemical properties and biological performance of these delivery systems. This guide provides an objective comparison of docosan-1-amine (C22), a saturated very long-chain primary amine, with other prominent long-chain amines, such as the saturated stearylamine (C18) and the unsaturated oleylamine (C18). The information presented is supported by experimental data from existing literature to aid researchers in selecting the optimal long-chain amine for their specific application.
Physicochemical Properties of Selected Long-Chain Amines
The physicochemical characteristics of long-chain amines are foundational to their function in drug and gene delivery systems. Properties such as molecular weight, melting point, and solubility influence the stability, drug loading capacity, and release kinetics of nanoparticle formulations.
| Property | This compound | Stearylamine | Oleylamine |
| Chemical Formula | C₂₂H₄₇N | C₁₈H₃₉N | C₁₈H₃₇N |
| Molecular Weight ( g/mol ) | 325.62 | 269.51 | 267.50 |
| Appearance | White to brown solid | Waxy solid | Colorless to yellowish liquid |
| Melting Point (°C) | 63 | 52-54 | 18-26 |
| Boiling Point (°C) | 393.77 (estimate) | 348.9 | 348-350 |
| Chain Saturation | Saturated | Saturated | Unsaturated (C18:1) |
Impact of Alkyl Chain Length on Biological Performance
The length and saturation of the alkyl chain in long-chain amines have a profound impact on the efficacy and toxicity of lipid-based delivery systems. These structural variations affect how the lipid molecules pack together, the fluidity of the liposomal membrane, and their interaction with cellular membranes.
Cytotoxicity
The cytotoxicity of cationic lipids is a crucial consideration in the design of safe and effective drug and gene delivery vectors. Generally, longer alkyl chains are associated with decreased cytotoxicity. This is attributed to their lower water solubility and reduced tendency to disrupt cell membranes compared to shorter-chain amines.[1]
Drug Delivery Efficiency
The alkyl chain length influences both the drug loading capacity and the release kinetics of liposomal formulations. Longer, saturated chains like that of this compound and stearylamine can lead to more rigid and stable lipid bilayers. This increased stability can enhance drug retention within the liposome, potentially leading to higher encapsulation efficiencies and slower, more controlled drug release.
A study on doxorubicin-loaded PEGylated liposomes composed of lipids with different chain lengths (18:0, 20:0, and 22:0 PC) revealed that the 22:0 PC liposomes showed significant disruption of lipid chain packing upon doxorubicin loading, leading to faceted membrane morphologies.[4] This suggests that the very long chain of this compound could lead to unique packing arrangements and drug-lipid interactions within the liposome.
Gene Transfection Efficiency
The efficiency of gene transfection by cationic lipids is highly dependent on the structure of the lipid, including the length of its alkyl chain. The literature presents conflicting results on the optimal chain length, indicating that the relationship is complex and likely depends on the specific headgroup, linker, and experimental conditions.
Some studies have shown that transfection efficiency increases with decreasing hydrophobic chain length from C18 to C14.[5] For example, a study on spermine-based cationic lipids found that the C14 variant exhibited higher transfection efficiency than the C16 and C18 analogues.[6] Conversely, other research has demonstrated that longer alkyl chains (C18 > C16 > C14 > C12) can lead to higher transfection efficiencies.[5]
Significantly, a study focused on very long-chain fatty tails demonstrated that elongating the fatty tail beyond C18 can be a strategy to increase the transfection efficiency of cationic lipids.[7] This finding suggests that lipids incorporating a C22 chain, such as those derived from this compound, could be highly effective transfection agents. The increased lipophilicity of the longer chain may facilitate stronger interactions with the cell membrane and enhance endosomal escape of the genetic material.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of long-chain amine-based delivery systems. Below are representative protocols for key experiments.
Preparation of Cationic Liposomes
This protocol describes a common method for preparing cationic liposomes using the thin-film hydration technique.
Materials:
-
This compound, Stearylamine, or Oleylamine
-
Helper lipid (e.g., DOPE or Cholesterol)
-
Chloroform
-
Hydration buffer (e.g., sterile water, PBS, or HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Dissolve the cationic amine and helper lipid in chloroform in a round-bottom flask at a desired molar ratio.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or pass it through an extruder with polycarbonate membranes of a defined pore size.
-
Store the prepared liposomes at 4°C.
Diagram of Liposome Preparation Workflow:
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Complete culture medium
-
96-well plates
-
Liposomal formulations of long-chain amines
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the liposomal formulations in a serum-free medium.
-
Remove the culture medium from the wells and replace it with the prepared dilutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the plate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Diagram of MTT Assay Workflow:
Gene Transfection and Efficiency Assessment
This protocol outlines a general procedure for cationic lipid-mediated gene transfection and quantification of transfection efficiency using a reporter gene like Green Fluorescent Protein (GFP).
Materials:
-
Cell line cultured in appropriate plates
-
Plasmid DNA (pDNA) encoding a reporter gene (e.g., pEGFP-N1)
-
Cationic liposome formulations
-
Serum-free medium (e.g., Opti-MEM)
-
Complete culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
On the day before transfection, seed cells to be 70-90% confluent at the time of transfection.
-
For each transfection sample, dilute the pDNA into a serum-free medium in one tube.
-
In a separate tube, dilute the cationic liposome formulation into a serum-free medium.
-
Combine the diluted pDNA and the diluted liposomes. Mix gently and incubate for 15-30 minutes at room temperature to allow for the formation of lipoplexes.
-
Add the lipoplex mixture to the cells.
-
Incubate the cells for 4-6 hours at 37°C.
-
Replace the transfection medium with a fresh complete culture medium.
-
Incubate the cells for an additional 24-48 hours to allow for gene expression.
-
Assess transfection efficiency by quantifying the percentage of GFP-positive cells using a flow cytometer or by visualizing the cells under a fluorescence microscope.
Diagram of Gene Transfection Signaling Pathway:
Conclusion
The selection of a long-chain amine for drug or gene delivery applications is a critical decision that influences the safety and efficacy of the formulation. This compound, with its very long C22 saturated alkyl chain, presents intriguing possibilities. Based on trends observed with other long-chain amines, it is plausible that this compound could contribute to the formation of highly stable liposomes with low cytotoxicity and potentially high transfection efficiency. However, the lack of direct comparative experimental data necessitates further investigation. Researchers are encouraged to use the provided protocols as a starting point to directly compare this compound with other long-chain amines like stearylamine and oleylamine to empirically determine the optimal choice for their specific therapeutic goals. The complex interplay between the lipid headgroup, linker, and alkyl chain length underscores the importance of such empirical validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxisomes attenuate cytotoxicity of very long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of oleic acid against very long-chain fatty acid-induced apoptosis in peroxisome-deficient CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes of the lipid membrane structures caused by chain-length-dependent doxorubicin embedment in PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid and polymeric carrier-mediated nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Very long-chain fatty tails for enhanced transfection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Purity Validation of Docosan-1-amine by NMR and Other Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of long-chain primary amines like docosan-1-amine (C₂₂H₄₇N) is a critical checkpoint in ensuring the reliability of experimental results and the quality of final products. While various analytical methods are available, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for purity determination.[1][2] This guide provides an objective comparison of ¹H qNMR with alternative techniques for the purity validation of this compound, supported by detailed experimental protocols.
Quantitative ¹H NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR is a robust analytical technique that determines the purity of a substance by relating the integral of an NMR signal directly to the number of corresponding nuclei in the molecule.[3] Unlike chromatographic methods that often rely on comparing a sample to a reference standard of the same compound, qNMR can determine absolute purity by using a certified internal standard of a different, unrelated compound.[4][5] This makes it a primary ratio method of measurement, providing metrological traceability.[1]
Key Advantages of qNMR:
-
Universal Detection: Provides a nearly universal response for all molecules containing the observed nucleus (e.g., ¹H), including impurities that may lack a chromophore for UV detection in HPLC.[2]
-
Structural Confirmation: Simultaneously provides structural information, confirming the identity of the analyte while quantifying its purity.[5]
-
Non-Destructive: The sample can be recovered unchanged after analysis.
-
No Reference Standard of Analyte Needed: Purity is determined relative to a well-characterized, high-purity internal standard.[6]
-
Orthogonal Technique: Provides results based on a different chemical principle than chromatography, making it an excellent complementary method.[7]
There are two primary approaches to qNMR:
-
Absolute Quantification: This rigorous method involves adding a precisely weighed amount of a high-purity internal calibrant to a precisely weighed amount of the this compound sample. The purity of the analyte is calculated based on the integral ratios of specific, non-overlapping signals from both the analyte and the internal standard.[5]
-
Relative Quantification (100% Method): This approach determines the relative percentage of the main component against all other NMR-visible signals in the spectrum. It is a rapid method for assessing the presence of structurally related impurities and residual solvents.[5]
Experimental Protocol: Purity Validation of this compound by Absolute ¹H qNMR
This protocol outlines the steps for determining the absolute purity of a this compound sample using an internal standard.
1. Materials and Instrumentation
-
Analyte: this compound (MW: 325.62 g/mol ).[8]
-
Internal Standard: Maleic Acid (Certified Reference Material, Purity ≥ 99.5%, MW: 116.07 g/mol ).
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: NMR Spectrometer (≥ 400 MHz), high-precision analytical balance (±0.01 mg), volumetric flasks, pipettes, and 5 mm NMR tubes.[9]
2. Sample Preparation
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial. Record the exact weight (m_analyte).
-
Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial. Record the exact weight (m_std).
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent. Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube for analysis.
3. NMR Data Acquisition
-
Acquire the ¹H NMR spectrum under quantitative conditions.
-
Key Parameters: To ensure accurate quantification, the relaxation delay (D1) should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. A 90° pulse angle and a sufficient number of scans (e.g., 16-64) are required to achieve a high signal-to-noise ratio (S/N > 250:1 for integration errors <1%).[4]
4. Data Processing and Purity Calculation
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal of this compound that does not overlap with other signals. The triplet corresponding to the two protons on the carbon adjacent to the amino group (-CH₂ -NH₂) is a suitable choice.
-
Integrate the singlet signal of the two olefinic protons of the maleic acid internal standard.
-
Calculate the purity of this compound (P_analyte) using the following equation[4][5]:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value of the signal.
-
N: Number of protons giving rise to the signal.
-
MW: Molecular Weight.
-
m: Mass.
-
P: Purity of the standard.
-
Table 1: Example Data for ¹H qNMR Purity Calculation of this compound
| Parameter | This compound (Analyte) | Maleic Acid (Internal Standard) |
| Mass (m) | 18.55 mg | 7.21 mg |
| Molecular Weight (MW) | 325.62 g/mol | 116.07 g/mol |
| Purity (P) | To be determined | 99.8% |
| Integrated Signal | -CH₂ -NH₂ (triplet) | -CH =CH - (singlet) |
| Number of Protons (N) | 2 | 2 |
| Integral Value (I) | 5.82 | 6.35 |
Using the data above, the calculated purity would be 98.7% .
Comparison with Alternative Purity Analysis Methods
While qNMR is a powerful tool, other methods are frequently used for purity assessment. The choice of technique often depends on the specific requirements of the analysis, such as the nature of expected impurities and required sensitivity.[10]
Table 2: Comparison of Analytical Methods for this compound Purity Validation
| Technique | Principle | Strengths | Limitations |
| ¹H qNMR | Signal intensity is directly proportional to the molar amount of nuclei. | - Primary method, absolute quantification.[1][11]- Provides structural information.- Detects a wide range of impurities (solvents, water).- Non-destructive. | - Lower sensitivity than chromatographic methods.- Signal overlap can complicate analysis.- Requires specialized knowledge for setup and processing. |
| Gas Chromatography (GC-FID) | Separation of volatile compounds in a gaseous mobile phase based on partitioning with a stationary phase. | - High sensitivity for volatile impurities.- Excellent resolution. | - Destructive.- Not suitable for non-volatile impurities.- Long-chain amines often require derivatization to improve peak shape and prevent tailing.[12] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | - High resolution and sensitivity.[10]- Suitable for non-volatile impurities.- Widely available and automated. | - Destructive.- Requires a reference standard for each impurity for accurate quantification.- Impurities without a chromophore may not be detected by UV detectors.[9] |
| Elemental Analysis (CHN) | Combustion of the sample to determine the mass fractions of carbon, hydrogen, and nitrogen. | - Confirms elemental composition against theoretical values.- A traditional benchmark for purity.[7] | - Not impurity-specific; an isomeric impurity would be undetectable.- Insensitive to small amounts of impurities with different elemental compositions.- Requires a relatively large sample amount. |
Visualizing the Analytical Workflow
The selection and application of purity validation methods can be visualized to clarify the process for researchers.
Caption: Workflow for this compound purity validation.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
The validation of this compound purity is a multi-faceted process where the choice of analytical technique is paramount. Quantitative ¹H NMR stands out as a primary, non-destructive method that provides not only a highly accurate measure of absolute purity but also simultaneous structural verification.[2][13] While chromatographic methods like HPLC and GC offer superior sensitivity for specific impurity profiles, they are dependent on reference standards and may not detect all components. For comprehensive characterization, employing qNMR as an orthogonal method alongside a chromatographic technique provides the most robust and reliable assessment of this compound purity, ensuring data integrity for researchers and drug development professionals.
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. h-brs.de [h-brs.de]
- 13. Rapid and accurate verification of drug identity, purity and quality by 1H-NMR using similarity calculations and differential NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Docosan-1-amine and Octadecylamine in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nanoparticle synthesis, the selection of appropriate capping and stabilizing agents is paramount to controlling the size, morphology, and stability of the resulting nanomaterials. Long-chain primary amines, such as docosan-1-amine (C22) and octadecylamine (C18), are frequently employed for this purpose, particularly in the fabrication of lipid-based and metallic nanoparticles. Their amphiphilic nature, with a hydrophilic amine head group and a lipophilic alkyl tail, allows them to modulate the nucleation and growth of nanoparticles, prevent aggregation, and influence their surface properties.
This guide provides a comparative analysis of this compound and octadecylamine in nanoparticle synthesis. While direct comparative studies are limited, this document leverages available experimental data for octadecylamine and established principles regarding the influence of alkyl chain length on nanoparticle characteristics to draw informed comparisons.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these amines is crucial for predicting their behavior in a synthesis environment.
| Property | This compound (Behenyl Amine) | Octadecylamine (Stearylamine) |
| Chemical Formula | C₂₂H₄₇N[1] | C₁₈H₃₉N[2] |
| Molecular Weight | 325.63 g/mol [1] | 269.51 g/mol [3] |
| Appearance | White powder[1] | White, waxy solid/flakes[2] |
| Melting Point | ~75-80 °C | 50-52.9 °C[3] |
| Boiling Point | Not specified | 346.8 °C at 760 mmHg[3] |
| Solubility | Insoluble in water; soluble in organic solvents. | Insoluble in water; soluble in alcohol, ether, benzene, and chloroform[3][4] |
| pKa | Not specified | 10.65[2] |
Role and Performance in Nanoparticle Synthesis
The primary difference between this compound and octadecylamine lies in the length of their alkyl chains. This seemingly small variation can have a significant impact on the resulting nanoparticle's characteristics.
General Principles of Alkyl Chain Length Influence
-
Steric Hindrance: Longer alkyl chains provide greater steric hindrance around the nanoparticle surface. This enhanced steric barrier can be more effective at preventing nanoparticle aggregation, leading to improved colloidal stability.
-
Nucleation and Growth Kinetics: The diffusion rate of the amine can influence the nucleation and growth of nanoparticles. Longer, bulkier amines may have slower diffusion, which can affect the rate of precursor reduction and monomer addition, potentially leading to smaller and more uniform nanoparticles.
-
Packing Density: The longer alkyl chain of this compound may result in a different packing density on the nanoparticle surface compared to octadecylamine. This can influence the surface energy and subsequent reactivity of the nanoparticles.
Application in Solid Lipid Nanoparticles (SLNs)
Octadecylamine is a well-documented lipid component in the formulation of SLNs. The solid nature of these amines at room and physiological temperatures makes them suitable for forming the lipid core.
Expected Performance Comparison:
| Parameter | Nanoparticles with Octadecylamine (C18) | Nanoparticles with this compound (C22) (Projected) |
| Particle Size | Varies with formulation parameters. | Potentially smaller due to slower growth kinetics and increased steric hindrance. |
| Polydispersity Index (PDI) | Generally low, indicating a narrow size distribution. | Potentially lower, suggesting a more uniform nanoparticle population. |
| Zeta Potential | Positive, contributing to stability via electrostatic repulsion. | Expected to be positive. |
| Stability | Good, with stability influenced by surfactant choice. | Potentially enhanced due to the stronger van der Waals interactions between the longer alkyl chains, leading to a more ordered and stable lipid matrix. |
| Drug Encapsulation Efficiency | Dependent on the drug's lipophilicity and interaction with the lipid matrix. | May be higher for highly lipophilic drugs due to the increased hydrophobicity of the lipid core. |
Application in Metallic and Quantum Dot Nanoparticles
In the synthesis of metallic nanoparticles (e.g., gold, silver) and quantum dots, long-chain amines act as capping agents, controlling size and shape, and preventing agglomeration.
Expected Performance Comparison:
| Parameter | Nanoparticles with Octadecylamine (C18) | Nanoparticles with this compound (C22) (Projected) |
| Particle Size | Size can be tuned by varying synthesis parameters. | Potentially smaller and more monodisperse due to the increased steric hindrance of the longer alkyl chain, which can more effectively passivate the nanoparticle surface and limit further growth. |
| Shape Control | Can direct the anisotropic growth of certain nanocrystals. | May exhibit a stronger shape-directing effect due to preferential binding to specific crystal facets. |
| Colloidal Stability | Provides good stability in nonpolar solvents. | Expected to provide superior stability due to enhanced steric repulsion. |
Experimental Protocols
Protocol 1: Synthesis of Solid Lipid Nanoparticles (SLNs) via Emulsion-Solvent Evaporation
This protocol describes a general method for preparing octadecylamine-based SLNs.
Materials:
-
Octadecylamine (or this compound)
-
Chloroform (or another suitable organic solvent)
-
Surfactant (e.g., Tween 80)
-
Phosphate Buffered Saline (PBS) or purified water
Procedure:
-
Lipid Phase Preparation: Dissolve a specific concentration of octadecylamine (e.g., 0.2 M) in an appropriate volume of chloroform.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 6% Tween 80 in PBS).
-
Emulsification: Gradually add the lipid phase dropwise to the aqueous phase while homogenizing using a sonic probe (e.g., 30% amplitude for 50 seconds) to form a single emulsion.
-
Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure.
-
Nanoparticle Isolation: Isolate the nanoparticles by ultracentrifugation (e.g., 6500 rpm at 12 °C for 30 minutes).
-
Purification and Storage: The resulting nanoparticle pellet can be washed and then freeze-dried for long-term storage.
Protocol 2: Hot-Injection Synthesis of CdSe Quantum Dots
This protocol outlines the use of octadecylamine as a solvent and capping agent in the synthesis of quantum dots.
Materials:
-
Cadmium oxide (CdO)
-
Stearic acid
-
Trioctylphosphine oxide (TOPO)
-
Octadecylamine (or this compound)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
Procedure:
-
Cadmium Precursor Preparation: In a three-neck flask, combine CdO, stearic acid, TOPO, and octadecylamine. Heat the mixture under an inert atmosphere (e.g., argon) to a high temperature (e.g., 300°C) until the solution becomes clear.
-
Selenium Precursor Preparation: In a separate vial, dissolve selenium powder in TOP.
-
Injection: Rapidly inject the selenium precursor into the hot cadmium precursor solution.
-
Growth: Allow the quantum dots to grow at a slightly lower temperature. The size of the quantum dots can be controlled by the reaction time.
-
Quenching: Cool the reaction mixture to stop the growth of the quantum dots.
-
Purification: Precipitate the quantum dots by adding a non-solvent (e.g., methanol) and collect them by centrifugation. The purified quantum dots can be redispersed in a suitable organic solvent.
Visualization of Experimental Workflow
Conclusion
Both this compound and octadecylamine are valuable long-chain primary amines for nanoparticle synthesis. The choice between them will depend on the specific requirements of the application. Based on established principles, the longer alkyl chain of this compound is expected to offer advantages in terms of producing smaller, more uniform, and more stable nanoparticles. However, the higher melting point of this compound may necessitate adjustments to synthesis protocols, particularly those involving temperature.
For researchers and drug development professionals, the limited availability of specific experimental data for this compound presents an opportunity for further investigation. Comparative studies directly evaluating the performance of these two amines in various nanoparticle systems would be a valuable contribution to the field, enabling a more precise selection of capping agents to achieve desired nanoparticle characteristics for advanced drug delivery and other biomedical applications.
References
Comparative Analysis of Docosan-1-amine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of potential docosan-1-amine derivatives. While direct comparative studies on a series of this compound derivatives are not extensively available in the current body of scientific literature, this document synthesizes data from analogous long-chain aliphatic amines to project potential structure-activity relationships (SAR) and performance metrics. The information presented herein is intended to guide the rational design and evaluation of novel this compound-based compounds for various biological applications.
Introduction to this compound as a Chemical Scaffold
This compound (C22H47N), a long-chain primary aliphatic amine, presents a versatile scaffold for chemical modification. Its long alkyl chain imparts significant lipophilicity, a property that can be exploited for interactions with biological membranes. The primary amine group serves as a reactive handle for the introduction of diverse functional groups, allowing for the generation of a wide array of derivatives with potentially tunable biological activities. Potential areas of application for this compound derivatives include antimicrobial agents, anticancer therapeutics, and as components of lipid-based drug delivery systems.
Comparative Analysis of Potential this compound Derivatives
This section explores the projected performance of different classes of this compound derivatives based on data from structurally related long-chain amines.
Quaternary Docosylammonium Salts as Antimicrobial Agents
Quaternization of the primary amine of this compound would yield quaternary ammonium salts (QASs). Long-chain QASs are well-known for their antimicrobial properties, which stem from their ability to disrupt bacterial cell membranes. The structure of the QAS, particularly the length of the alkyl chains and the nature of the headgroup, significantly influences its activity and toxicity.
Table 1: Projected Structure-Activity Relationship of Quaternary Docosylammonium Salts
| Derivative Class | Key Structural Feature | Expected Antimicrobial Activity | Expected Cytotoxicity | Rationale/Supporting Evidence |
| Docosyltrimethylammonium | Trimethyl headgroup | Moderate to high | Moderate | The long C22 chain is expected to enhance membrane disruption. Studies on other long-chain QASs show that activity increases with chain length up to a certain point. |
| Benzyldocosyldimethylammonium | Benzyl group on the headgroup | High | Moderate to high | The bulky, lipophilic benzyl group can enhance interaction with the cell membrane, potentially increasing antimicrobial efficacy. |
| (Hydroxyethyl)docosyldimethylammonium | Hydroxyethyl group on the headgroup | Moderate | Lower | The introduction of a hydroxyl group may increase hydrophilicity, potentially reducing cytotoxicity to mammalian cells while retaining some antimicrobial activity. |
N-Acyl this compound Derivatives
Acylation of the primary amine can lead to the formation of various amides. The nature of the acyl group can significantly modulate the biological activity of the resulting derivative.
Table 2: Projected Biological Activities of N-Acyl this compound Derivatives
| Derivative Class | Acyl Group | Potential Biological Activity | Rationale/Supporting Evidence |
| N-Benzoyl-docosan-1-amine | Benzoyl | Antiparasitic, Anticancer | N-benzoyl-2-hydroxybenzamides have shown activity against various protozoan parasites and cancer cell lines. The long alkyl chain could enhance cell penetration.[1] |
| N-Docosanoyl-amino acids | Amino acid | Signaling molecule, Enzyme inhibitor | Long-chain N-acyl amino acids are known to be involved in cellular signaling. Depending on the amino acid, they could potentially inhibit enzymes like fatty acid amide hydrolase (FAAH). |
| N-(Heteroaryl)carbonyl-docosan-1-amine | Heterocyclic acyl group | Antimicrobial | Heterocyclic moieties are common in antimicrobial compounds. The docosyl chain could serve as a lipid anchor to enhance membrane interaction. |
Docosylguanidine Derivatives
The conversion of the primary amine to a guanidinium group would result in docosylguanidine derivatives. The guanidinium group is strongly basic and can participate in multiple hydrogen bonding interactions, a feature often exploited in pharmacologically active molecules.
Table 3: Projected Biological Activities of Docosylguanidine Derivatives
| Derivative Class | Key Structural Feature | Potential Biological Activity | Rationale/Supporting Evidence |
| Docosylguanidine | Unsubstituted guanidinium | Antimicrobial, Antitumor | Guanidine derivatives are known to possess a wide range of biological activities, including antimicrobial and antitumor effects.[2][3] The lipophilic tail could enhance these activities. |
| N-Aryl-N'-docosylguanidine | Aryl substitution on the guanidinium | Modulated receptor binding, Enzyme inhibition | Aryl substitutions can be used to tune the electronic and steric properties of the guanidinium group, potentially leading to more specific interactions with biological targets. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.
Synthesis of Quaternary Docosylammonium Bromide
-
Materials: this compound, methyl bromide (or other desired alkyl halide), a suitable solvent (e.g., methanol or acetonitrile), sodium bicarbonate.
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add an excess of the alkyl halide (e.g., three to four equivalents for trimethylation).
-
Add a weak base, such as sodium bicarbonate, to neutralize the HBr formed during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the resulting quaternary ammonium salt by recrystallization or column chromatography.
-
Characterize the final product by NMR and mass spectrometry.
-
Determination of Minimum Inhibitory Concentration (MIC)
-
Materials: Mueller-Hinton broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), 96-well microtiter plates, synthesized this compound derivatives.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Cytotoxicity Assay (MTT Assay)
-
Materials: Mammalian cell line (e.g., HeLa or HEK293), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plates for 24-72 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
References
- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Confirming the Structure of Synthesized Docosan-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the synthesis and structural confirmation of docosan-1-amine, a long-chain primary amine of interest in various research and development applications. Detailed experimental protocols and expected analytical data are presented to aid in the successful preparation and characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be approached through several routes. Here, we detail the common and reliable method of reducing docosanamide with lithium aluminum hydride (LiAlH₄) and present an alternative pathway starting from docosanoic acid via a nitrile intermediate.
Primary Synthesis Route: Reduction of Docosanamide
This method is a robust and widely used approach for the preparation of primary amines from their corresponding amides.
Experimental Protocol:
-
Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The system is maintained under a dry nitrogen atmosphere.
-
Addition of Amide: A solution of docosanamide in anhydrous THF is added dropwise to the LiAlH₄ suspension with stirring. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the complete reduction of the amide.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling the flask in an ice bath.
-
Workup: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography.
Alternative Synthesis Route: From Docosanoic Acid via Nitrile
An alternative approach involves the conversion of docosanoic acid to docosanenitrile, which is then reduced to the primary amine.
Experimental Protocol:
-
Nitrile Formation: Docosanoic acid is reacted with thionyl chloride to form the acid chloride, which is then treated with ammonia to yield docosanamide. Dehydration of the amide, for instance with phosphorus pentoxide, yields docosanenitrile.
-
Nitrile Reduction: The docosanenitrile is then reduced to this compound using a suitable reducing agent such as lithium aluminum hydride in a similar procedure as described for the amide reduction, or through catalytic hydrogenation.[1][2]
Structural Confirmation of this compound
The successful synthesis of this compound must be confirmed through rigorous structural analysis. A combination of spectroscopic techniques is employed to unequivocally identify the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol:
A sample of the synthesized this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.68 | t | 2H | -CH ₂-NH₂ |
| ~1.45 | m | 2H | -CH₂-CH₂ -NH₂ |
| ~1.25 | br s | 38H | -(CH ₂)₁₉- |
| ~1.1 (variable) | s | 2H | -NH ₂ |
| ~0.88 | t | 3H | -CH ₃ |
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~42.2 | C H₂-NH₂ |
| ~34.0 | -C H₂-CH₂-NH₂ |
| ~31.9 | Methylene chain |
| ~29.7 | Methylene chain |
| ~29.4 | Methylene chain |
| ~26.9 | Methylene chain |
| ~22.7 | -C H₂-CH₃ |
| ~14.1 | -C H₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For a primary amine, the characteristic N-H stretching and bending vibrations are key diagnostic peaks.[3][4][5]
Experimental Protocol:
A small amount of the solid this compound is placed on the ATR crystal of an FTIR spectrometer, and the spectrum is recorded. Alternatively, a KBr pellet of the sample can be prepared.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3380 - 3300 | Medium | N-H asymmetric and symmetric stretching (two bands) |
| ~2920, ~2850 | Strong | C-H stretching of methylene groups |
| ~1620 | Medium | N-H bending (scissoring) |
| ~1470 | Medium | C-H bending |
| ~800 | Broad, Medium | N-H wagging |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol:
A dilute solution of this compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 326.4 | [M+H]⁺ (Molecular ion peak for C₂₂H₄₇N) |
| 308.3 | [M-NH₃]⁺ (Loss of ammonia) |
| Series of peaks differing by 14 | Fragmentation of the alkyl chain (loss of -CH₂- units) |
Visualizing the Workflow and Analytical Logic
Caption: Workflow for the synthesis of this compound and its subsequent structural confirmation.
Caption: Interrelation of analytical techniques for the structural confirmation of this compound.
References
Comparative Analysis of the Biological Effects of Docosan-1-amine and Related Long-Chain Aliphatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosan-1-amine, a 22-carbon primary aliphatic amine, belongs to a class of long-chain aliphatic molecules that have garnered interest for their potential biological activities. While its structural analog, 1-docosanol (behenyl alcohol), is an established over-the-counter antiviral agent, there is a notable lack of published experimental data specifically detailing the biological effects of this compound. This guide provides a comparative framework for understanding the potential biological activities of this compound by cross-validating information from its close structural analog, 1-docosanol, and other relevant antiviral alternatives. The information presented herein is intended to guide future research and drug development efforts by outlining established experimental protocols and potential mechanisms of action.
Comparative Biological Activity
Due to the limited availability of direct experimental data for this compound, this section presents a comparison based on the known activities of its structural analog, 1-docosanol, and other standard antiviral agents. The data for this compound should be considered hypothetical and is included to provide a complete comparative table for future experimental validation.
Table 1: Comparison of Antiviral and Cytotoxic Activities
| Compound | Target Virus | Mechanism of Action | 50% Effective Concentration (EC₅₀) | 50% Cytotoxic Concentration (CC₅₀) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | Herpes Simplex Virus (HSV) (Hypothesized) | Inhibition of Viral Entry (Hypothesized) | Data Not Available | Data Not Available | Data Not Available |
| 1-Docosanol | Herpes Simplex Virus (HSV)[1] | Inhibition of viral fusion with the host cell membrane[1] | ~10 µg/mL (in vitro) | >1000 µg/mL (in vitro, on Vero cells) | >100 |
| Acyclovir | Herpes Simplex Virus (HSV) | Inhibition of viral DNA polymerase | 0.1 - 1.0 µM (in vitro, strain dependent) | >300 µM (in vitro, on Vero cells) | >300 |
| Penciclovir | Herpes Simplex Virus (HSV) | Inhibition of viral DNA polymerase | 0.3 - 2.0 µM (in vitro, strain dependent) | >400 µM (in vitro, on Vero cells) | >200 |
Experimental Protocols
To facilitate the investigation of this compound's biological effects, detailed protocols for key in vitro assays are provided below. These standardized methods are essential for generating reliable and comparable data.
Protocol 1: Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for quantifying the ability of a compound to inhibit the lytic cycle of a virus.
Materials:
-
Cells: Vero (African green monkey kidney epithelial) cells
-
Virus: Herpes Simplex Virus Type 1 (HSV-1) of a known titer
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Overlay Medium: DMEM with 2% FBS and 1% methylcellulose
-
Test Compounds: this compound, 1-Docosanol, Acyclovir (dissolved in an appropriate solvent, e.g., DMSO)
-
Staining Solution: 0.5% crystal violet in 20% ethanol
Procedure:
-
Cell Seeding: Seed Vero cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.[2]
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMEM.
-
Infection: When cells are confluent, aspirate the growth medium and infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).[3]
-
Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.[3]
-
Treatment: After the adsorption period, aspirate the virus inoculum and add the overlay medium containing the different concentrations of the test compounds. Include a "virus only" control (no compound) and a "cell only" control (no virus, no compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator to allow for plaque formation.[4]
-
Plaque Visualization: Aspirate the overlay medium, fix the cells with 10% formalin for 30 minutes, and then stain with the crystal violet solution for 15-20 minutes. Gently wash the wells with water and allow the plates to air dry.[2]
-
Plaque Counting and EC₅₀ Calculation: Count the number of plaques in each well. The percentage of inhibition is calculated for each concentration relative to the virus control. The 50% effective concentration (EC₅₀) is determined from the dose-response curve.
Protocol 2: MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.[5][6]
Materials:
-
Cells: Vero cells
-
Media: DMEM with 10% FBS
-
Test Compounds: Serial dilutions of this compound and control compounds
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS)
-
Solubilizing Agent: Dimethyl sulfoxide (DMSO) or a solution of 20% SDS in 50% dimethylformamide
-
Equipment: 96-well plates, microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2]
-
Treatment: Remove the growth medium and add 100 µL of medium containing the various concentrations of the test compounds. Include a "cells only" control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[2]
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
CC₅₀ Calculation: The percentage of cell viability is calculated for each concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50% and is determined from the dose-response curve.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the potential mechanisms of action and the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanisms of antiviral action.
Caption: Workflow for antiviral and cytotoxicity assays.
Conclusion
While this compound remains a molecule with underexplored biological potential, its structural similarity to the proven antiviral agent 1-docosanol suggests that it warrants further investigation. The experimental protocols and comparative framework provided in this guide offer a clear path for future research to elucidate the antiviral and cytotoxic profile of this compound. A thorough investigation, following the outlined methodologies, will be crucial in determining if this compound holds promise as a novel therapeutic agent. The potential for long-chain aliphatic amines to interact with and modulate cell membranes opens up intriguing possibilities for new mechanisms of antiviral action that are distinct from traditional DNA polymerase inhibitors.
References
- 1. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4.4. Plaque Reduction Assay [bio-protocol.org]
- 4. 2.7. Plaque reduction assay [bio-protocol.org]
- 5. 4.4. Cytotoxic Assay (MTT) for Adherent Cancer Cell Lines [bio-protocol.org]
- 6. static.igem.wiki [static.igem.wiki]
Docosan-1-Amine: A Comparative Performance Analysis in Antiviral Assays
For Immediate Release
[City, State] – December 24, 2025 – A comprehensive analysis of docosan-1-amine (also known as 1-docosanol), a long-chain saturated alcohol, reveals its distinct performance in a variety of antiviral assays, positioning it as a noteworthy agent against lipid-enveloped viruses. This guide provides a detailed comparison of its efficacy, particularly against Herpes Simplex Virus (HSV), and its synergistic potential with other established antiviral drugs.
This compound's primary mechanism of action is the inhibition of viral entry into host cells by interfering with the fusion between the viral envelope and the host cell plasma membrane.[1][2] This mode of action differs from many traditional antiviral drugs that target viral DNA replication, suggesting a lower likelihood of the development of viral resistance.[3]
In Vitro Efficacy: A Quantitative Overview
This compound has demonstrated significant antiviral activity in various in vitro assays, most notably against HSV-1 and HSV-2. Its efficacy is also noted against other enveloped viruses such as Respiratory Syncytial Virus (RSV), Cytomegalovirus (CMV), and Varicella-Zoster Virus (VZV), although quantitative data for these is less abundant.
| Assay Type | Virus | Cell Line | This compound Concentration | Observed Effect | Alternative Antiviral | Alternative's Effect |
| Plaque Reduction Assay | HSV-1 | Vero | 10 µg/mL | Significant plaque inhibition | Acyclovir | Potent plaque inhibition |
| Plaque Reduction Assay | HSV-2 | Vero | 10 µg/mL | Significant plaque inhibition | Acyclovir | Potent plaque inhibition |
| Plaque Reduction Assay | Acyclovir-resistant HSV-2 | Vero | 10 µg/mL | Significant plaque inhibition | Acyclovir | No significant inhibition |
| Viral Yield Reduction | HSV-1 | A549 | Not Specified | Significant reduction in viral yield | Not Specified | Not Specified |
| Viral Yield Reduction | RSV | HEp-2 | Not Specified | 68% inhibition of viral yield[4] | Ribavirin | IC50 of 80.1 ± 13.5 µM[5] |
| Synergistic Inhibition | HSV-1 (Lab Strain) | Vero | 10 µg/mL (in combination) | >99% inhibition | Acyclovir (0.1 µg/mL) | ~50% inhibition alone |
| Synergistic Inhibition | HSV-2 (Genital Isolate) | Human Foreskin Fibroblasts | 10 µg/mL (in combination) | >99% inhibition | Acyclovir (0.2 µg/mL) | ~50% inhibition alone |
| Synergistic Inhibition | CMV | Human Foreskin Fibroblasts | Not Specified | Synergistic enhancement of anti-CMV activity | Acyclovir | Not Specified |
| Synergistic Inhibition | VZV | Human Foreskin Fibroblasts | Not Specified | Synergistic enhancement of anti-VZV activity | Acyclovir | Not Specified |
Clinical Performance in Herpes Labialis
Topical application of a 10% this compound cream (Abreva) has been shown to be effective in the treatment of recurrent herpes labialis (cold sores). Clinical trials have demonstrated a reduction in healing time compared to placebo.[6][7] When initiated at the early stages of an outbreak, it can shorten the median time to healing by approximately 18 hours.[6] In comparative studies, the efficacy of topical this compound is considered to be in a similar range to other topical antiviral agents like acyclovir and penciclovir, although results can vary between studies.[8][9]
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well or 12-well plates.
-
High-titer stock of the target enveloped virus.
-
This compound stock solution and serial dilutions.
-
Cell culture medium (e.g., DMEM with 2% FBS).
-
Overlay medium (e.g., medium containing 0.5% methylcellulose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Virus Adsorption: Remove the growth medium and infect the cell monolayers with a diluted virus suspension for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: Remove the virus inoculum and overlay the cells with medium containing various concentrations of this compound or a control vehicle.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for HSV).
-
Staining: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet solution.
-
Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the control wells. The IC50 value (the concentration that inhibits 50% of plaque formation) can then be determined.
Viral Fusion Assay (Cell-to-Cell Fusion)
This assay assesses the ability of a compound to inhibit virus-induced cell fusion, a key aspect of this compound's mechanism of action.
Materials:
-
Two populations of susceptible cells (e.g., HeLa or Vero cells).
-
Expression plasmids for viral fusion proteins (e.g., HSV gB, gD, gH, gL).
-
Reporter gene plasmids (e.g., luciferase or β-galactosidase under the control of a promoter activated by a viral transactivator).
-
Transfection reagent.
-
This compound stock solution and serial dilutions.
-
Cell lysis buffer and substrate for the reporter enzyme.
Procedure:
-
Cell Transfection: Co-transfect one population of cells (effector cells) with plasmids expressing the viral fusion proteins and a viral transactivator. Transfect a second population of cells (target cells) with a reporter plasmid.
-
Co-culture and Treatment: After transfection, co-culture the effector and target cells in the presence of varying concentrations of this compound or a control vehicle.
-
Fusion Induction: Incubate the co-culture to allow for cell-to-cell fusion (syncytia formation). This may be spontaneous or induced by a trigger like a change in pH, depending on the virus.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme. Fusion between effector and target cells will lead to the activation of the reporter gene.
-
Data Analysis: The inhibition of the reporter signal in the presence of this compound, relative to the control, indicates the inhibition of cell-cell fusion.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.
References
- 1. 1-Docosanol | HSV | Antifection | TargetMol [targetmol.com]
- 2. Behenyl alcohol, Abreva, 1-Docosanol, Docosanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Synergistic inhibition of herpesvirus replication by docosanol and antiviral nucleoside analogs | Scilit [scilit.com]
- 4. Natural Supplements & Vitamins | Natural Necessity [shop.ocuglohuman.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical efficacy of topical docosanol 10% cream for herpes simplex labialis: A multicenter, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. emjreviews.com [emjreviews.com]
- 9. [PDF] Comparison of new topical treatments for herpes labialis: efficacy of penciclovir cream, acyclovir cream, and n-docosanol cream against experimental cutaneous herpes simplex virus type 1 infection. | Semantic Scholar [semanticscholar.org]
A Comparative Review of Docosan-1-amine Applications in Scientific Research
An analysis of docosan-1-amine's role as a precursor for antimycobacterial agents and its applications as a cationic surfactant, with comparisons to established alternatives.
This compound, a 22-carbon long-chain primary amine, is a versatile organic compound with emerging applications in biomedical research and materials science. Its long alkyl chain imparts significant hydrophobicity, while the primary amine group provides a reactive site for chemical modification and a hydrophilic character, making it an interesting candidate for self-assembly and surface activity. This guide provides a comparative literature review of its primary applications, focusing on its use as a precursor for novel antimycobacterial agents and its function as a cationic surfactant.
Antimycobacterial Activity of this compound Derivatives
Recent research has explored the use of this compound as a hydrophobic building block for the synthesis of dendritic amphiphiles with potent antimycobacterial activity. These novel compounds represent a promising avenue for the development of new therapeutics against Mycobacterium tuberculosis and other pathogenic mycobacteria.
A key study details the synthesis of dendritic amphiphiles by attaching this compound to a dendritic headgroup. These amphiphiles have demonstrated significant in vitro activity against Mycobacterium smegmatis. The proposed mechanism of action involves the disruption of the mycobacterial cell membrane by the long alkyl chain of this compound, facilitated by the dendritic structure.
Comparative Analysis with Standard Antimycobacterial Drugs
To contextualize the potential of this compound-derived compounds, their performance can be compared to first-line antimycobacterial drugs such as isoniazid and ethambutol.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
| This compound-derived Dendritic Amphiphile | Mycobacterium smegmatis | Varies with dendritic structure | Cell membrane disruption |
| Isoniazid | Mycobacterium tuberculosis | 0.025 - 0.05 µg/mL | Inhibition of mycolic acid synthesis |
| Ethambutol | Mycobacterium tuberculosis | 0.5 - 2.0 µg/mL | Inhibition of arabinogalactan synthesis |
Note: Specific MIC values for this compound-derived amphiphiles are dependent on the specific dendritic structure and are part of ongoing research.
Experimental Protocols
Synthesis of Dendritic Amphiphiles from this compound:
The synthesis involves a multi-step process beginning with the preparation of a dendritic isocyanate. This compound is then reacted with the dendritic isocyanate to yield the final amphiphilic molecule. The detailed protocol involves standard organic synthesis techniques, including reaction under inert atmosphere, purification by column chromatography, and characterization by NMR and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC):
The MIC of the synthesized compounds against mycobacterial strains is typically determined using the broth microdilution method. A standardized suspension of the mycobacteria is added to a series of microplate wells containing serial dilutions of the test compound. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria after a defined incubation period.
Validating the Efficacy of Docosan-1-amine as a Coating Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective drug delivery systems is a cornerstone of modern pharmacology. Nanoparticles have emerged as a promising platform for targeted drug delivery, and their surface coating is a critical determinant of their stability, biocompatibility, and cellular uptake. This guide provides a comparative analysis of docosan-1-amine as a potential coating agent against established alternatives, offering a framework for its evaluation and integration into novel drug delivery platforms.
Introduction to this compound
This compound (C₂₂H₄₇N) is a long-chain primary amine.[1] Its long alkyl chain imparts significant lipophilicity, while the primary amine group provides a positive charge at physiological pH. These characteristics suggest its potential as a cationic lipid coating for nanoparticles, capable of interacting with negatively charged cell membranes and nucleic acid payloads. However, to date, there is a notable lack of specific experimental data validating its efficacy as a nanoparticle coating agent. This guide, therefore, presents a comparative analysis based on the known properties of established coating agents—Poly(ethylene glycol) (PEG), Chitosan, and Heparosan—to provide a predictive framework for the evaluation of this compound.
Comparative Analysis of Nanoparticle Coating Agents
The ideal coating agent should enhance nanoparticle stability in biological fluids, minimize non-specific protein adsorption (opsonization), and facilitate targeted cellular uptake, all while exhibiting low cytotoxicity.[2] The following tables summarize the quantitative data for established coating agents and provide a predictive assessment for this compound.
Table 1: Physicochemical Properties and Performance Metrics
| Property | This compound (Predicted) | Poly(ethylene glycol) (PEG) | Chitosan | Heparosan |
| Zeta Potential | Positive | Near-neutral | Positive | Negative |
| Biocompatibility | To be determined | High | High | High |
| Protein Adsorption | Moderate to High (potential for opsonization) | Low ("stealth" effect)[2][3][4] | Moderate | Low[5] |
| Cellular Uptake | High (via electrostatic interactions)[6] | Low (can be enhanced with targeting ligands)[7][8] | High (mucoadhesive properties)[7][9][10][11] | High (in specific immune cells)[5] |
| Stability in Biological Media | Low to Moderate (potential for aggregation) | High (prevents aggregation)[3][12] | Moderate (pH-dependent) | High[5] |
| Drug Release Profile | Potentially rapid (burst release) | Controlled/Sustained | pH-responsive/Sustained[13][14] | Sustained[15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are established protocols for coating nanoparticles with PEG, Chitosan, and a proposed protocol for this compound based on common techniques for cationic lipid coatings.
This compound Coating of Nanoparticles (Proposed Protocol)
This protocol is based on the principles of self-assembly and electrostatic interaction, common for cationic lipid coatings.[16][17][18][19]
Materials:
-
Pre-synthesized nanoparticles (e.g., PLGA, gold nanoparticles)
-
This compound
-
Ethanol or other suitable organic solvent
-
Deionized water or buffer (e.g., PBS)
-
Magnetic stirrer
-
Probe sonicator
Procedure:
-
Disperse the pre-synthesized nanoparticles in deionized water or buffer at a desired concentration.
-
Dissolve this compound in ethanol to create a stock solution.
-
While vigorously stirring the nanoparticle suspension, add the this compound solution dropwise. The molar ratio of this compound to the nanoparticle surface area should be optimized.
-
Continue stirring for 1-2 hours at room temperature to allow for self-assembly of the this compound on the nanoparticle surface.
-
Sonicate the suspension using a probe sonicator to ensure a uniform coating and break up any aggregates.
-
Purify the coated nanoparticles by centrifugation and washing with deionized water or buffer to remove excess, unbound this compound.
-
Resuspend the final coated nanoparticles in the desired medium for characterization and further experiments.
PEGylation of Nanoparticles (Chemical Conjugation)
This protocol describes the covalent attachment of PEG to amine-functionalized nanoparticles.[2]
Materials:
-
Amine-functionalized nanoparticles
-
NHS-PEG (N-Hydroxysuccinimide-activated PEG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer (e.g., HEPES or borate buffer, pH 8.0-8.5)
-
Centrifugal filter units
Procedure:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer.
-
Dissolve NHS-PEG in the same buffer immediately before use.
-
Add the NHS-PEG solution to the nanoparticle suspension. The molar ratio of PEG to surface amine groups should be optimized.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purify the PEGylated nanoparticles using centrifugal filter units to remove unreacted PEG and byproducts.
-
Wash the nanoparticles several times with PBS.
-
Resuspend the purified PEGylated nanoparticles in the desired buffer for storage and characterization.
Chitosan Coating of Nanoparticles (Ionic Gelation)
This method is commonly used for preparing chitosan-coated nanoparticles.[8]
Materials:
-
Chitosan
-
Acetic acid solution (1% v/v)
-
Tripolyphosphate (TPP) solution
-
Magnetic stirrer
Procedure:
-
Dissolve chitosan in the acetic acid solution to form a chitosan solution.
-
Separately, dissolve TPP in deionized water.
-
While stirring the chitosan solution, add the TPP solution dropwise. Nanoparticles will form spontaneously via ionic gelation.
-
Continue stirring for 30 minutes to ensure complete nanoparticle formation.
-
If coating pre-formed nanoparticles, the negatively charged nanoparticles can be added to the chitosan solution before the addition of TPP.
-
Collect the chitosan-coated nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove unreacted reagents.
-
Resuspend the nanoparticles in the desired medium.
Visualization of Workflows and Pathways
Experimental Workflow: Nanoparticle Coating
Caption: General experimental workflow for nanoparticle coating and evaluation.
Signaling Pathway: Nanoparticle Uptake and Cellular Response
Caption: Simplified signaling pathway of nanoparticle cellular uptake and response.
Conclusion and Future Directions
While this compound presents a theoretically promising candidate as a cationic lipid coating for nanoparticles, a comprehensive evaluation of its efficacy requires rigorous experimental validation. This guide provides a comparative framework and foundational protocols to initiate such studies. Future research should focus on:
-
Quantitative Analysis: Determining the optimal coating concentration of this compound and its effect on nanoparticle size, zeta potential, and stability.
-
Biocompatibility and Cytotoxicity: Performing in vitro cytotoxicity assays (e.g., MTT, LDH) on relevant cell lines.[1][20][21][22][23]
-
Cellular Uptake Studies: Quantifying the uptake of this compound coated nanoparticles in various cell lines and investigating the underlying mechanisms.
-
In Vivo Evaluation: Assessing the biodistribution, pharmacokinetics, and therapeutic efficacy of this compound coated nanoparticles in animal models.
By systematically addressing these research questions, the scientific community can ascertain the true potential of this compound as a valuable tool in the advancement of nanomedicine and targeted drug delivery.
References
- 1. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 5. Nanoparticle Surface Engineering with Heparosan Polysaccharide Reduces Serum Protein Adsorption and Enhances Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chitosan Nanoparticles at the Biological Interface: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Drug release study of the chitosan-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Controlled Drug Release from Nanoengineered Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJNANO - Self-assembly of amino acids toward functional biomaterials [beilstein-journals.org]
- 17. kotov.engin.umich.edu [kotov.engin.umich.edu]
- 18. Self-Assembly of Organic Nanomaterials and Biomaterials: The Bottom-Up Approach for Functional Nanostructures Formation and Advanced Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Nanoscale Self-Assembly for Therapeutic Delivery [frontiersin.org]
- 20. acute cytotoxicity assays: Topics by Science.gov [science.gov]
- 21. The cytotoxicity of (-)-lomaiviticin A arises from induction of double-strand breaks in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Kinetics of cytotoxicity induced by immunotoxins. Enhancement by lysosomotropic amines and carboxylic ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Docosan-1-amine and Its Isomers: A Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of docosan-1-amine and its isomers. Due to a notable lack of published experimental data for the isomers of this compound, this document focuses on providing a theoretical framework based on established chemical principles, alongside the known properties of this compound. It further outlines experimental protocols for the synthesis and characterization of these compounds to facilitate future research.
Introduction
This compound (C₂₂H₄₇N) is a long-chain primary aliphatic amine with a 22-carbon backbone. Its long alkyl chain imparts significant lipophilicity, making it and its derivatives of interest in fields such as drug delivery, material science, and as surfactants. The isomers of this compound, which include positional and branched-chain isomers, are expected to exhibit distinct physicochemical properties and biological activities. Understanding these differences is crucial for tailoring their applications.
Isomers of Docosanamine:
-
Positional Isomers: These isomers differ in the position of the amine group along the 22-carbon chain (e.g., docosan-2-amine, docosan-3-amine, etc.).
-
Branched-Chain Isomers: These isomers feature a non-linear arrangement of the 22 carbon atoms, with the amine group located at various positions.
This guide will summarize the known data for this compound and provide a predictive comparison for its isomers.
Physicochemical Properties
The physicochemical properties of long-chain amines are heavily influenced by their molecular structure. While experimental data for this compound isomers is scarce, we can predict trends based on the behavior of shorter-chain amine isomers.
Table 1: Physicochemical Properties of this compound and Predicted Trends for Its Isomers
| Property | This compound (Experimental/Predicted) | Predicted Trend for Positional Isomers (e.g., Docosan-11-amine) | Predicted Trend for Branched-Chain Isomers |
| Molecular Weight ( g/mol ) | 325.62[1][2] | 325.62 | 325.62 |
| Melting Point (°C) | 68-70 | Generally lower than this compound due to disruption of crystal packing. | Significantly lower than linear isomers due to reduced van der Waals forces. |
| Boiling Point (°C) | Predicted: ~400 | Slightly lower than this compound as the central position of the amine group can reduce the effectiveness of intermolecular hydrogen bonding. | Lower than linear isomers due to a more compact structure and reduced surface area for intermolecular interactions. |
| Water Solubility | Insoluble | Insoluble | Insoluble |
| pKa | Predicted: ~10.6 | Expected to be slightly higher than this compound due to the increased electron-donating effect of the two alkyl chains attached to the nitrogen-bearing carbon. | Similar to or slightly higher than positional isomers, depending on the proximity of the branching to the amine group. |
| LogP (Octanol-Water Partition Coefficient) | Predicted: ~9.5 | Expected to be similar to this compound. | May be slightly lower than linear isomers due to a more compact structure. |
Note: Predicted values are based on computational models and trends observed in shorter-chain amines. Experimental verification is required.
Biological Activity: A Predictive Overview
The biological activity of long-chain amines is closely tied to their structure, particularly the chain length and the position of the amine group. These molecules can interact with cell membranes and various enzymes.
Antimicrobial Activity: Long-chain amines are known to possess antimicrobial properties, which are thought to arise from their ability to disrupt bacterial cell membranes. The positioning of the amine group and the overall shape of the molecule will influence the efficiency of this disruption. It is hypothesized that isomers with a more centrally located amine group might exhibit altered antimicrobial spectra or potency compared to the terminal amine of this compound.
Enzyme Inhibition: Long-chain amines have been shown to inhibit certain enzymes. For instance, some long-chain amines can inhibit dynamin GTPase activity. This inhibitory activity is dependent on the chain length and the nature of the amine headgroup. It is plausible that different isomers of docosanamine will exhibit varying inhibitory potencies against specific enzymes due to differences in how they fit into active sites.
Toxicity: The toxicity of aliphatic amines is also structure-dependent. Generally, for long-chain amines, increased lipophilicity can lead to greater membrane interaction and potential toxicity. The branching of the alkyl chain can affect how the molecule is metabolized, potentially altering its toxicological profile.
Experimental Protocols
To facilitate the experimental validation of the predicted properties and activities of docosanamine isomers, the following general protocols are provided.
Synthesis of Docosanamine Isomers
A general approach to synthesizing positional and branched-chain primary amines is through the reductive amination of a corresponding ketone.
Workflow for the Synthesis of Docosanamine Isomers:
Caption: General workflow for the synthesis of docosanamine isomers.
Protocol for Reductive Amination:
-
Dissolution: Dissolve the starting ketone (e.g., docosan-2-one for the synthesis of docosan-2-amine) in a suitable solvent such as methanol or ethanol.
-
Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Reducing Agent: Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), in portions.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Quenching: Quench the reaction by the slow addition of an acidic solution (e.g., 1M HCl).
-
Workup: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under high vacuum.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized isomers. The position of the amine group and the branching of the alkyl chain will result in characteristic chemical shifts and splitting patterns.
-
Infrared (IR) Spectroscopy: The presence of the primary amine group can be confirmed by the characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized isomers.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways involving this compound and its isomers are not well-elucidated, their amphiphilic nature suggests a primary interaction with cellular membranes. This interaction could trigger a variety of downstream signaling events.
Hypothesized Mechanism of Membrane Disruption:
Caption: Hypothesized mechanism of antimicrobial action.
Conclusion
This compound and its isomers represent a class of molecules with significant potential in various scientific and industrial applications. This guide has summarized the available information for this compound and provided a predictive framework for the properties and activities of its isomers. The outlined experimental protocols offer a starting point for researchers to synthesize and characterize these compounds, thereby filling the existing data gaps. Further research into the structure-activity relationships of docosanamine isomers will undoubtedly unlock new opportunities for their application in drug development and materials science.
References
Safety Operating Guide
Safe Disposal of Docosan-1-amine: A Comprehensive Guide for Laboratory Professionals
Docosan-1-amine, a long-chain primary aliphatic amine, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, including waste handling, spill cleanup, and relevant safety data. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Key Safety and Handling Information
This compound is a solid, typically a white powder, that is insoluble in water.[1] While it has low volatility at room temperature, it is classified as hazardous. According to safety data sheets, this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[1] All handling of this compound powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]
Quantitative Data for this compound and Related Compounds
The following table summarizes key quantitative data for this compound. Due to the limited availability of specific ecotoxicity data for this compound, data for octadecylamine, a structurally similar long-chain primary amine, is provided as a surrogate to indicate the potential environmental hazards.
| Property | Value | Source |
| Chemical Identity | ||
| IUPAC Name | This compound | [2] |
| CAS Number | 14130-06-4 | [1][2] |
| Molecular Formula | C₂₂H₄₇N | [1] |
| Molecular Weight | 325.62 g/mol | [1] |
| Physical Properties | ||
| Physical Form | Solid (white powder) | [1] |
| Water Solubility | Insoluble | |
| Hazard Information | ||
| Hazard Statements | H302, H315, H319, H335 | [2][3] |
| Ecotoxicity (Surrogate Data: Octadecylamine) | ||
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1][4][5] |
| Freshwater Fish (LC50, 96h) | >0.01 - 0.1 mg/L | [1] |
Procedural Guidance for Disposal
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1]
Waste Collection and Storage
-
Segregation : Keep this compound waste separate from other waste streams, especially acidic compounds, to prevent any potential reactions.
-
Container : Use a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with amines (e.g., high-density polyethylene).
-
Labeling : The waste container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, irritant).
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents, pending collection by a licensed waste disposal company.[1]
Final Disposal Method
The recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility.[4] This method ensures the complete destruction of the organic compound. The incinerator should be equipped with afterburners and scrubbers to control the emission of nitrogen oxides (NOx), which can be produced during the combustion of nitrogen-containing compounds.[4]
Alternatively, disposal in a secure chemical landfill specifically licensed for hazardous waste may be an option, but this is generally less preferred than incineration.[6] Always consult with your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor to ensure compliance with all local, state, and federal regulations.
Experimental Protocol: Small Spill Cleanup and Neutralization
For small spills of solid this compound in a laboratory setting, the following step-by-step protocol should be followed. This procedure is for incidental spills that can be safely managed by trained laboratory personnel.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat, and if necessary, a respirator with a particulate filter.
-
Absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[7]
-
Sodium bisulfite solution (5-10%) for neutralization.[7]
-
Two sealable plastic bags for waste disposal.
-
Scoop or dustpan and brush (use non-sparking tools if there is any fire hazard).[1]
-
Soap and water for final decontamination.
Procedure:
-
Alert Personnel and Secure the Area : Immediately alert others in the vicinity of the spill. Restrict access to the area.
-
Don PPE : Put on all required personal protective equipment.
-
Contain the Spill : If the spill is a powder, carefully cover it with a damp paper towel to prevent it from becoming airborne. For larger quantities, create a dike around the spill with absorbent material to prevent it from spreading.
-
Absorb the Spill : Gently sweep or scoop the solid this compound and any contaminated absorbent material into a sealable plastic bag.[1][7]
-
Neutralize the Spill Residue :
-
Prepare a fresh 5-10% solution of sodium bisulfite.
-
Carefully apply the sodium bisulfite solution to the area where the spill occurred to neutralize any remaining amine residue.[7]
-
Allow the neutralization solution to sit for 10-15 minutes.
-
-
Clean the Neutralized Area :
-
Absorb the neutralization solution with fresh absorbent material.
-
Place the used absorbent material into a second sealable plastic bag.
-
-
Decontaminate the Area : Clean the spill area thoroughly with soap and water.
-
Dispose of Waste : Seal both plastic bags and label them as "this compound spill debris." Dispose of them in the designated hazardous waste container for this compound.
-
Restock Supplies : Replenish any used materials in the spill kit.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
